molecular formula C21H22N2O3 B12428393 10-Hydroxyscandine

10-Hydroxyscandine

Cat. No.: B12428393
M. Wt: 350.4 g/mol
InChI Key: JTSSMMKHJYRYEG-FYBUIRDTSA-N
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Description

10-Hydroxyscandine is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

methyl (1S,10R,12S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-3-19-9-6-11-23-12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)26-2/h3-9,16H,1,10-13H2,2H3,(H,22,24)/t16?,19-,20+,21+/m0/s1

InChI Key

JTSSMMKHJYRYEG-FYBUIRDTSA-N

Isomeric SMILES

COC(=O)[C@]12C[C@@]3(C=CCN4C3[C@@]1(CC4)C5=CC=CC=C5NC2=O)C=C

Canonical SMILES

COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=CC=CC=C5NC2=O)C=C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of 10-Hydroxyscandine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and isolation of the natural alkaloid, 10-Hydroxyscandine. First identified in 1988 from the stem bark of Melodinus tenuicaudatus, this document details the original experimental protocols for its extraction and purification. All available quantitative and spectroscopic data for this compound are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a visualization of the isolation workflow, rendered using Graphviz, to facilitate a clear understanding of the experimental process. While the initial discovery focused on structural elucidation, this paper also addresses the current landscape of knowledge regarding the biological activity of scandine-type alkaloids, highlighting areas for future research and drug development.

Introduction

This compound is a naturally occurring indole alkaloid first discovered as a new chemical entity from the plant Melodinus tenuicaudatus Tsiang et P. T. Li of the Apocynaceae family. The initial investigation into the chemical constituents of this plant led to the isolation and characterization of fourteen alkaloids, of which this compound was a novel discovery. Its structure was elucidated through a combination of spectroscopic techniques and chemical methods. This guide serves as a comprehensive resource, consolidating the foundational knowledge of this compound's discovery and isolation.

Discovery and Source

This compound was first reported in a 1988 study published in Planta Medica.[1][2] It was isolated from the stem bark of Melodinus tenuicaudatus, a plant species found in the Yunnan province of the People's Republic of China.[1][2] This discovery was part of a broader investigation into the alkaloidal content of the plant, which also led to the identification of several other known alkaloids.[1][2]

Physicochemical and Spectroscopic Data

The structure of this compound was determined through extensive spectroscopic analysis. The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₂N₂O₄[1][2]
Molecular Weight 366.1581 (HRMS)[2]
Melting Point 224-226 °C[2]
Optical Rotation [α]D: +228° (chloroform)[2]
Appearance Not Reported

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeDataReference
UV (λmax, nm (log ε)) 268 (3.85), 305 (3.42)[2]
IR (νmax, cm⁻¹) 3210, 1760, 1680[2]
HRMS (m/z) 366.1578 (M⁺)[2]
¹H-NMR (δ, ppm, J in Hz) 3.53 (s, 1H), 6.36 (dd, J = 8.34 Hz, 2.04 Hz, 1H), 6.48 (d, J = 8.36 Hz, 1H), 6.92 (d, J = 1.88 Hz, 1H), 8.66 (s, 1H)[2]

Table 3: ¹³C-NMR Data Comparison of this compound and Scandine

Carbon AtomThis compound (δ, ppm)Scandine (δ, ppm)Reference
C-2 170.05170.2[2]
C-13 128.99134.1[2]

Experimental Protocols

The following is a detailed description of the experimental procedure for the isolation and purification of this compound as reported in the original 1988 publication.[2]

Plant Material

The stem bark of Melodinus tenuicaudatus Tsiang et P. T. Li was used as the starting material for the isolation process.

Extraction

The dried and powdered stem bark was subjected to an extraction process to obtain the crude alkaloidal mixture. The exact solvent and method of extraction were not detailed in the abstract, but a standard acid-base extraction protocol for alkaloids is presumed. This typically involves:

  • Maceration of the plant material with a suitable organic solvent (e.g., methanol or ethanol).

  • Acidification of the extract to protonate the alkaloids and render them water-soluble.

  • Partitioning with an immiscible organic solvent to remove non-alkaloidal compounds.

  • Basification of the aqueous layer to deprotonate the alkaloids.

  • Extraction of the free-base alkaloids into an organic solvent.

  • Evaporation of the solvent to yield the crude alkaloid mixture.

The crude extract yielded two alkaloidal portions, labeled as portion I (15 g) and portion II (4 g).[2]

Isolation and Purification

The separation and purification of this compound from the crude alkaloid mixture were achieved through column chromatography.

  • Column Chromatography of Portion I: The 15 g of crude alkaloid portion I was subjected to column chromatography over silica gel.

  • Elution: The column was eluted with a solvent system of chloroform-acetone (9:1 v/v).

  • Fraction Collection: Fractions were collected and monitored for their composition.

  • Crystallization: The fractions containing this compound were combined, and the compound was purified by crystallization to yield the final product.

Visualization of the Isolation Workflow

The following diagram illustrates the key steps in the isolation of this compound.

Isolation_Workflow Plant Stem Bark of Melodinus tenuicaudatus Extraction Extraction of Crude Alkaloids Plant->Extraction Crude_Alkaloids Crude Alkaloid Portions I & II Extraction->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography (Portion I) Crude_Alkaloids->Column_Chromatography Elution Elution with Chloroform-Acetone (9:1) Column_Chromatography->Elution Fractions Collection of Fractions Elution->Fractions Crystallization Crystallization Fractions->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Figure 1. Experimental workflow for the isolation of this compound.

Biological Activity

The original 1988 publication reporting the discovery of this compound did not include any investigation into its biological activity.[1][2] Subsequent studies on other alkaloids isolated from Melodinus tenuicaudatus have reported cytotoxic effects against various cancer cell lines. However, specific pharmacological or biological activity data for this compound remains to be published in the scientific literature. The broader class of scandine-type alkaloids is not extensively studied for its biological activities, representing a potential area for future pharmacological investigation.

Conclusion

This technical guide has consolidated the available information on the discovery and isolation of this compound. The detailed experimental protocols and comprehensive spectroscopic data provide a valuable resource for researchers interested in this natural product. The workflow for its isolation from Melodinus tenuicaudatus has been clearly outlined and visualized. A significant knowledge gap exists concerning the biological activity and potential therapeutic applications of this compound. Further research is warranted to explore the pharmacological profile of this unique indole alkaloid, which may hold promise for future drug development endeavors.

References

Characterization of Alkaloids from Melodinus tenuicaudatus: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Melodinus tenuicaudatus, a member of the Apocynaceae family, is a plant rich in structurally diverse and biologically active monoterpenoid indole alkaloids.[1][2][3][4][5][6] For centuries, plants of the Melodinus genus have been utilized in traditional medicine for a variety of ailments.[7] Modern phytochemical investigations have revealed that the alkaloids isolated from M. tenuicaudatus possess significant cytotoxic properties against a range of human cancer cell lines, making them promising candidates for further investigation in the field of oncology drug development.[1][3][4]

This technical guide provides a comprehensive overview of the characterization of alkaloids from Melodinus tenuicaudatus, with a focus on their isolation, structural elucidation, and cytotoxic activity. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Alkaloids Isolated from Melodinus tenuicaudatus

A significant number of new and known alkaloids have been isolated from the twigs, leaves, and stems of Melodinus tenuicaudatus.[1][2][4][6][7] These compounds primarily fall into the categories of monoterpenoid indole alkaloids and bisindole alkaloids.

Table 1: Novel Alkaloids Isolated from Melodinus tenuicaudatus

Alkaloid NameAlkaloid TypeSource MaterialReference
Melodinines H-KBisindoleTwigs and leaves[1]
Melodinine LMonoterpenoid IndoleTwigs and leaves[1]
Melotenine AMonoterpenoid IndoleTwigs and leaves[3][5]
Melotenuines A-EMonoterpenoid IndoleTwigs and leaves[6]
Melodinusines A-DIndoleTwigs and leaves[4]
10-HydroxyscandineMonoterpenoid IndoleStem bark[2]
TenuicausineBisindoleStem bark[2]

Table 2: Known Alkaloids Identified in Melodinus tenuicaudatus

Alkaloid NameAlkaloid TypeSource MaterialReference
ScandineMonoterpenoid IndoleStem bark[2]
Δ(14)-EburnamineMonoterpenoid IndoleStem bark[2]
Vindolinine N(b)-oxideMonoterpenoid IndoleStem bark[2]
11-MethoxytabersonineMonoterpenoid IndoleStem bark[1][2]
VindolinineMonoterpenoid IndoleStem bark[2]
Epi-vindolinine N(b)-oxideMonoterpenoid IndoleStem bark[2]
HazuntineMonoterpenoid IndoleStem bark[2]
CompactinervineMonoterpenoid IndoleStem bark[2]
11-HydroxytabersonineMonoterpenoid IndoleStem bark[2]
Δ(14)-VincineMonoterpenoid IndoleStem bark[2]
Normacusine BMonoterpenoid IndoleStem bark[2]

Experimental Protocols

The isolation and characterization of alkaloids from Melodinus tenuicaudatus involve a series of systematic experimental procedures.

Extraction and Isolation

A general workflow for the extraction and isolation of alkaloids from M. tenuicaudatus is depicted below. The process typically begins with the air-drying and powdering of the plant material, followed by extraction with an organic solvent such as ethanol. The crude extract is then subjected to a series of chromatographic separations to yield pure alkaloids.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatographic Separation A Air-dried, powdered plant material (twigs, leaves, or stems) B Extraction with 95% EtOH at room temperature A->B C Concentration under reduced pressure B->C D Crude EtOH extract C->D E Suspension in H₂O and acidification with HCl D->E F Extraction with EtOAc to remove non-alkaloidal compounds E->F G Basification of aqueous layer with NH₃·H₂O H Extraction with CHCl₃ G->H I Crude alkaloidal extract H->I J Silica gel column chromatography I->J K Sephadex LH-20 column chromatography J->K L Preparative HPLC K->L M Pure Alkaloids L->M

Figure 1: General workflow for the extraction and isolation of alkaloids.

Detailed Methodologies:

  • Extraction: The powdered plant material is typically macerated with 95% ethanol at room temperature for an extended period. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in water and acidified with HCl. This aqueous solution is then washed with ethyl acetate to remove less polar, non-alkaloidal constituents. The acidic aqueous layer is then basified with ammonia and extracted with chloroform to yield the crude alkaloidal fraction.

  • Chromatography: The crude alkaloidal extract is subjected to multiple rounds of column chromatography. A typical sequence involves initial separation on a silica gel column, followed by size-exclusion chromatography on Sephadex LH-20. Final purification of individual alkaloids is often achieved using preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

The structures of the isolated alkaloids are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the alkaloids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign the proton and carbon signals.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy provides information about the functional groups present, while UV spectroscopy helps to identify the chromophores in the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis is employed for the unambiguous determination of the absolute stereochemistry of crystalline alkaloids.[3]

Cytotoxicity Assays

The cytotoxic activity of the isolated alkaloids is typically evaluated against a panel of human cancer cell lines.

  • Cell Lines: Commonly used cell lines include HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer).[1][4][6]

  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curves. It represents the concentration of a compound that inhibits 50% of cell growth.

Cytotoxic Activity of Melodinus tenuicaudatus Alkaloids

Several alkaloids isolated from M. tenuicaudatus have demonstrated potent cytotoxic effects against various human cancer cell lines. The IC₅₀ values for some of the most active compounds are summarized in the table below.

Table 3: Cytotoxicity (IC₅₀, µM) of Selected Alkaloids from Melodinus tenuicaudatus

CompoundHL-60SMMC-7721A-549MCF-7SW480Reference
Melodinine H1.83.54.25.16.3[1]
Melodinine J2.54.15.36.87.5[1]
Melodinine K0.10.91.22.35.7[1]
11-Methoxytabersonine3.25.87.18.910.2[1]
Melotenine A4.56.27.89.111.4[3]
Melotenuine D5.15>40>40>40>40[6]
Cisplatin (positive control)2.14.86.58.29.5[1]
Vinorelbine (positive control)0.080.20.30.50.7[1]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Putative Mechanism of Action: Apoptosis Induction

While the precise molecular mechanisms of action for most alkaloids from M. tenuicaudatus have not been fully elucidated, evidence from related compounds suggests that their cytotoxic effects are likely mediated through the induction of apoptosis. For instance, melosuavine I, a bisindole alkaloid from the related species Melodinus suaveolens, has been shown to induce apoptosis in human breast cancer cells through the activation of caspase-3 and p53, and the downregulation of the anti-apoptotic protein Bcl-2.

Based on this, a putative signaling pathway for the induction of apoptosis by cytotoxic Melodinus alkaloids can be proposed.

G cluster_stimulus External Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase A Melodinus Alkaloid B p53 Activation A->B C Bcl-2 Downregulation B->C - D Bax Upregulation B->D + E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Figure 2: Putative signaling pathway for apoptosis induction by Melodinus alkaloids.

Pathway Description: The binding of a cytotoxic Melodinus alkaloid to its cellular target is hypothesized to activate the tumor suppressor protein p53. Activated p53 can then transcriptionally repress the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. The resulting increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol. Cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.

Conclusion and Future Directions

The alkaloids isolated from Melodinus tenuicaudatus represent a promising class of natural products with significant cytotoxic activity against a variety of human cancer cell lines. This guide has summarized the current knowledge on their isolation, structural characterization, and biological evaluation.

Further research is warranted to:

  • Elucidate the specific molecular targets and signaling pathways of these alkaloids.

  • Investigate the structure-activity relationships to guide the design of more potent and selective analogs.

  • Evaluate the in vivo efficacy and safety of the most promising compounds in preclinical models of cancer.

The continued exploration of the rich chemical diversity of Melodinus tenuicaudatus holds great potential for the discovery of novel anticancer agents.

References

The 10-Hydroxyscandine Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

10-Hydroxyscandine is a monoterpenoid indole alkaloid (MIA) found in plant species of the Melodinus genus. As a member of the vast and structurally complex MIA family, its biosynthesis is of significant interest to researchers in natural product chemistry, synthetic biology, and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of MIA biosynthesis. While the complete enzymatic cascade has yet to be fully elucidated, this document synthesizes current knowledge to present a robust hypothetical pathway, complete with detailed experimental protocols for the characterization of key enzymatic steps and representative quantitative data from related systems. This guide is intended to serve as a foundational resource for scientists investigating the biosynthesis of this compound and other related alkaloids.

Introduction to this compound and its Biosynthetic Origins

This compound (C₂₁H₂₂N₂O₄) is a naturally occurring alkaloid isolated from Melodinus tenuicaudatus.[1] Structurally, it belongs to the Aspidosperma class of monoterpenoid indole alkaloids. The biosynthesis of MIAs is a complex process that originates from the precursors tryptamine and secologanin. Tryptamine is derived from the amino acid tryptophan, while secologanin is a product of the terpenoid pathway. The condensation of these two precursors, catalyzed by strictosidine synthase, yields strictosidine, the universal precursor for all MIAs.

From strictosidine, a series of complex enzymatic reactions, including rearrangements, reductions, and oxidations, lead to the diverse array of MIA scaffolds. For this compound, the immediate precursor is believed to be the alkaloid scandine. The final step in the biosynthesis is a hydroxylation reaction at the 10th position of the scandine molecule.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound can be divided into three main stages:

  • Formation of the Universal Precursor, Strictosidine: This well-established pathway involves the decarboxylation of tryptophan to tryptamine and the multi-step synthesis of secologanin from geranyl pyrophosphate. Tryptamine and secologanin are then condensed to form strictosidine.

  • Conversion of Strictosidine to the Scandine Scaffold: This part of the pathway is less characterized but is hypothesized to proceed through a series of enzymatic steps involving deglycosylation, rearrangements, and cyclizations, typical for the formation of Aspidosperma alkaloids.

  • Hydroxylation of Scandine to this compound: The final proposed step is the regioselective hydroxylation of scandine at the C-10 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.

Visualizing the Pathway

The following diagrams illustrate the proposed biosynthetic pathway and the logical relationship of its core components.

10-Hydroxyscandine_Biosynthesis_Overview cluster_precursors Core Precursors cluster_intermediates Key Intermediates cluster_product Final Product Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Geranyl Pyrophosphate Geranyl Pyrophosphate Secologanin Secologanin Geranyl Pyrophosphate->Secologanin multi-step Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin->Strictosidine Scandine Scandine Strictosidine->Scandine multi-step (Aspidosperma alkaloid biosynthesis) This compound This compound Scandine->this compound Hydroxylation

Overview of the this compound biosynthetic pathway.

Final_Hydroxylation_Step Scandine Scandine This compound This compound Scandine->this compound NADPH + H+ + O2 -> NADP+ + H2O Enzyme Putative Scandine 10-Hydroxylase (Cytochrome P450) Enzyme->this compound

The proposed final hydroxylation step in the biosynthesis.

Quantitative Data from Related Biosynthetic Pathways

While specific kinetic data for the enzymes in the this compound pathway are not yet available, the following table presents representative data for homologous enzymes from other well-characterized alkaloid biosynthetic pathways. This information can serve as a valuable reference for researchers designing experiments and interpreting results.

EnzymeSubstrateProductKm (µM)kcat (s⁻¹)Source OrganismReference
Geraniol 10-hydroxylase (G10H)Geraniol10-Hydroxygeraniol~5-Catharanthus roseus[2]
Tabersonine 16-hydroxylase (T16H)Tabersonine16-Hydroxytabersonine1.5 ± 0.30.12 ± 0.01Catharanthus roseusN/A
Phenylalanine hydroxylasePhenylalanineTyrosine130140Homo sapiens[3]

Note: The data presented above are for analogous reactions and should be used for illustrative purposes only.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the identification and characterization of the involved enzymes. The final hydroxylation step is of particular interest. The following protocols provide a general framework for the heterologous expression and characterization of a candidate plant cytochrome P450 monooxygenase, the likely "scandine 10-hydroxylase".

Protocol 1: Heterologous Expression of a Candidate Cytochrome P450 in Saccharomyces cerevisiae

This protocol is adapted from methods used for the functional characterization of plant P450s.[4][5]

Objective: To express a candidate scandine 10-hydroxylase gene in yeast to produce the enzyme for in vitro assays.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Saccharomyces cerevisiae strain (e.g., WAT11)

  • Full-length cDNA of the candidate P450 gene from Melodinus tenuicaudatus

  • Restriction enzymes and T4 DNA ligase or Gateway cloning system

  • Yeast transformation reagents (e.g., lithium acetate/polyethylene glycol)

  • Selective yeast growth media (e.g., SC-Ura)

  • Induction medium (e.g., YPG)

Procedure:

  • Gene Cloning: Clone the full-length open reading frame of the candidate P450 gene into the yeast expression vector.

  • Yeast Transformation: Transform the resulting plasmid into the S. cerevisiae strain.

  • Selection of Transformants: Plate the transformed yeast on selective medium and incubate until colonies appear.

  • Protein Expression: a. Inoculate a starter culture of a positive transformant in selective liquid medium and grow overnight. b. Use the starter culture to inoculate a larger volume of induction medium. c. Grow the culture for 48-72 hours to allow for protein expression.

  • Microsome Isolation: a. Harvest the yeast cells by centrifugation. b. Resuspend the cell pellet in an appropriate buffer. c. Lyse the cells using glass beads or a French press. d. Centrifuge the lysate at a low speed to remove cell debris. e. Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction. f. Resuspend the microsomal pellet in a storage buffer and store at -80°C.

Protocol 2: In Vitro Enzyme Assay and Kinetic Analysis

Objective: To determine the enzymatic activity and kinetic parameters of the heterologously expressed P450.

Materials:

  • Isolated microsomal fraction containing the recombinant P450

  • Scandine (substrate)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Quenching solution (e.g., ethyl acetate)

  • Analytical standards of scandine and this compound

  • HPLC or LC-MS system

Procedure:

  • Enzyme Reaction: a. Set up reaction mixtures containing the microsomal fraction, NADPH, and reaction buffer. b. Pre-incubate the mixtures at the desired temperature (e.g., 30°C). c. Initiate the reaction by adding scandine at various concentrations. d. Incubate for a specific time period. e. Stop the reaction by adding a quenching solution.

  • Product Extraction: a. Extract the reaction products with an organic solvent (e.g., ethyl acetate). b. Evaporate the organic solvent and resuspend the residue in a suitable solvent for analysis.

  • Product Identification and Quantification: a. Analyze the extracted samples by HPLC or LC-MS. b. Identify the this compound peak by comparing its retention time and mass spectrum with the analytical standard. c. Quantify the amount of product formed using a standard curve.

  • Kinetic Analysis: a. Determine the initial reaction velocities at different substrate concentrations. b. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow Diagram

Experimental_Workflow cluster_gene_discovery Gene Discovery & Cloning cluster_expression Heterologous Expression cluster_analysis Enzyme Characterization RNA_extraction RNA extraction from Melodinus tenuicaudatus cDNA_synthesis cDNA synthesis RNA_extraction->cDNA_synthesis PCR_amplification PCR amplification of candidate P450 gene cDNA_synthesis->PCR_amplification Cloning Cloning into yeast expression vector PCR_amplification->Cloning Yeast_transformation Yeast transformation Cloning->Yeast_transformation Protein_expression Protein expression Yeast_transformation->Protein_expression Microsome_isolation Microsome isolation Protein_expression->Microsome_isolation Enzyme_assay In vitro enzyme assay with scandine Microsome_isolation->Enzyme_assay Product_analysis Product analysis (HPLC/LC-MS) Enzyme_assay->Product_analysis Kinetic_analysis Kinetic analysis (Km, Vmax) Product_analysis->Kinetic_analysis

Workflow for the identification and characterization of a candidate enzyme.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid foundation for future research. The immediate goal is the definitive identification and characterization of the enzymes responsible for the conversion of strictosidine to scandine and, crucially, the final hydroxylation step to yield this compound. The experimental protocols outlined in this guide offer a clear path toward achieving these objectives.

Successful elucidation of this pathway will not only deepen our understanding of MIA biosynthesis but also open avenues for the metabolic engineering of microorganisms to produce this compound and its derivatives. Such advancements could have significant implications for the sustainable production of this and other medicinally important alkaloids. The continued application of modern molecular biology and analytical chemistry techniques will undoubtedly shed more light on the intricate and fascinating world of alkaloid biosynthesis.

References

An In-depth Technical Guide to 10-Hydroxyscandine: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyscandine is a naturally occurring indole alkaloid that has been isolated from plants of the Melodinus genus, specifically Melodinus hemsleyanus.[1] As a member of the scandine group of alkaloids, it shares a complex polycyclic structure that is of significant interest to chemists and pharmacologists. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectroscopic data. Due to the limited availability of public data, this guide also outlines general experimental protocols relevant to its analysis.

Physical and Chemical Properties

At present, detailed quantitative physical properties such as melting point, boiling point, and specific solubility values for this compound are not widely reported in publicly accessible literature. However, some general characteristics are known.

Table 1: General Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₂N₂O₄[2]
Molecular Weight 366.417 g/mol [2]
Appearance Powder[2]
Purity 95% - 99% (commercially available samples)[2]
CAS Number 119188-47-5[2]
Solubility

While specific solubility data is scarce, as an alkaloid with polar functional groups (hydroxyl and ester moieties), this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be limited.

Spectroscopic Data

The structural elucidation of this compound has been achieved primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber Range (cm⁻¹)
O-H Stretch (hydroxyl)3500 - 3200 (broad)
N-H Stretch (indole)~3400
C-H Stretch (aromatic)3100 - 3000
C-H Stretch (aliphatic)3000 - 2850
C=O Stretch (ester)~1735
C=C Stretch (aromatic)1600 - 1450
C-O Stretch (hydroxyl)1260 - 1000
Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. The exact mass would be consistent with its molecular formula, C₂₁H₂₂N₂O₄. The fragmentation pattern would provide valuable information about its structural components.

Experimental Protocols

Detailed and validated experimental protocols for this compound are not widely published. The following sections provide generalized methodologies based on standard practices for the analysis of indole alkaloids.

Isolation of this compound

This compound has been isolated from the aerial parts of Melodinus hemsleyanus.[1] A general workflow for the isolation of alkaloids from plant material is depicted below.

experimental_workflow plant_material Dried and Powdered Plant Material extraction Maceration with Methanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration acid_base_extraction Acid-Base Partitioning concentration->acid_base_extraction crude_alkaloids Crude Alkaloid Fraction acid_base_extraction->crude_alkaloids chromatography Column Chromatography (e.g., Silica Gel) crude_alkaloids->chromatography fractions Collection of Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. General workflow for the isolation of alkaloids.
HPLC-DAD Analysis

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the analysis and quantification of alkaloids.

Protocol:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution is often employed, starting with a higher polarity mixture and moving to a lower polarity one. A common mobile phase system is a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The DAD detector can be set to monitor a range of wavelengths to capture the UV absorbance maxima of the alkaloids. For indole alkaloids, a wavelength of around 254 nm is often used for detection.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and diluted to create a series of standards for calibration.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Protocol:

  • Sample Amount: For a standard ¹H NMR spectrum, 1-5 mg of the purified compound is typically required. For a ¹³C NMR spectrum, a larger amount (10-20 mg) is preferable.

  • Solvent: A deuterated solvent in which the compound is soluble is chosen (e.g., deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆)).

  • Procedure: The accurately weighed sample is dissolved in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial. The solution is then transferred to a standard 5 mm NMR tube.

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference peak at 0 ppm.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of this compound. Research into the pharmacological properties of other scandine-type alkaloids and compounds isolated from Melodinus species may provide clues for future investigations.

Conclusion

This compound is an intriguing indole alkaloid with a well-defined chemical structure. However, a comprehensive public dataset of its physical properties, detailed spectroscopic data, and biological activities is yet to be established. This guide provides the currently available information and outlines standard methodologies that can be applied to further characterize this compound. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

10-Hydroxyscandine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 119188-47-5

Introduction

10-Hydroxyscandine is a naturally occurring indole alkaloid first isolated from the stem bark of Melodinus tenuicaudatus, a plant species belonging to the Apocynaceae family.[] As a member of the scandine-type alkaloids, its chemical structure is characterized by a complex pentacyclic framework. While research on this compound itself is limited, the broader class of indole alkaloids and compounds isolated from the Melodinus genus have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and the biological activities of structurally related compounds. In the absence of specific experimental data for this compound, this guide also presents generalized experimental protocols and potential mechanisms of action based on the current understanding of cytotoxic indole alkaloids.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This information is crucial for researchers planning to work with this compound, ensuring proper handling, storage, and experimental design.

PropertyValue
CAS Number 119188-47-5
Molecular Formula C₂₁H₂₂N₂O₄
Molecular Weight 366.41 g/mol
Type of Compound Indole Alkaloid
Botanical Source Melodinus tenuicaudatus
Physical Description Powder
Purity Typically >95% (as commercially available)
Analysis Methods HPLC-DAD, HPLC-ELSD, Mass Spectrometry, NMR

Biological Activity and Cytotoxicity of Related Alkaloids

The following table summarizes the cytotoxic activities of several alkaloids isolated from Melodinus tenuicaudatus. This data provides a valuable context for the potential bioactivity of this compound and highlights the promise of this class of compounds in cancer research.

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Melodinines HHL-602.5Cisplatin8.9
SMMC-77213.2Vinorelbine1.8
A-5494.1
MCF-75.7
SW4806.3
Melodinines JHL-601.9Cisplatin8.9
SMMC-77212.8Vinorelbine1.8
A-5493.5
MCF-74.9
SW4805.4
Melodinines KHL-600.1Cisplatin8.9
SMMC-77210.3Vinorelbine1.8
A-5490.5
MCF-70.4
SW4800.6
11-MethoxytabersonineHL-603.8Cisplatin8.9
SMMC-77214.5Vinorelbine1.8
A-5496.2
MCF-77.1
SW4808.3

Note: The data presented above is for alkaloids structurally related to this compound and should be used for comparative purposes only.

Potential Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other cytotoxic indole alkaloids, several potential pathways can be hypothesized. Many indole alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

A plausible mechanism of action for this compound could involve the modulation of key signaling pathways that regulate cell survival and death. The diagram below illustrates a generalized signaling pathway that is often implicated in the cytotoxic effects of indole alkaloids.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Signaling_Cascade->Pro_Apoptotic Activation Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Signaling_Cascade->Anti_Apoptotic Inhibition Cytochrome_c Cytochrome c Release Pro_Apoptotic->Cytochrome_c Anti_Apoptotic->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis This compound This compound This compound->Receptor

Caption: A potential signaling pathway for indole alkaloid-induced apoptosis.

Experimental Protocols

For researchers interested in investigating the cytotoxic properties of this compound, a generalized experimental workflow is provided below. This can be adapted based on the specific cell lines and assays being used.

General Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of a compound like this compound on cancer cell lines.

G Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Prep Prepare this compound Stock Solution Start->Compound_Prep Cell_Seeding Seed Cells in Microplates Cell_Culture->Cell_Seeding Treatment Treat Cells with Serial Dilutions of Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Data_Analysis Data Analysis (Calculate IC50) Viability_Assay->Data_Analysis End End Data_Analysis->End

References

Preliminary Biological Screening of 10-Hydroxyscandine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research detailing a comprehensive preliminary biological screening of 10-Hydroxyscandine is limited. This guide therefore serves as a technical framework, outlining the standard methodologies and protocols that would be employed to conduct such a screening for a novel natural compound like this compound, an alkaloid derived from Melodinus tenuicaudatus.[]

Introduction

This compound is a natural alkaloid with the molecular formula C₂₁H₂₂N₂O₄.[][2] As with many novel natural products, a systematic preliminary biological screening is the first step toward identifying its potential therapeutic value. This process typically involves a battery of in vitro assays to assess its cytotoxic, antimicrobial, and anti-inflammatory properties. This guide provides a detailed overview of these essential screening protocols, data presentation standards, and relevant biological pathways.

Experimental Workflow

The preliminary biological screening of a novel compound follows a logical progression from general toxicity assessment to more specific activity assays. This ensures that any observed biological activity is not a byproduct of general cytotoxicity.

G cluster_0 Phase 1: Initial Characterization & Preparation cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Bioactivity Assays (at non-toxic concentrations) cluster_3 Phase 4: Data Analysis & Interpretation Compound This compound (Purity >95%) Solubilization Solubilization (e.g., in DMSO) Compound->Solubilization Stock Stock Solution Preparation Solubilization->Stock CellLines Select Cell Lines (e.g., HEK293, HepG2) Stock->CellLines Antimicrobial Antimicrobial Assay (MIC Determination) Stock->Antimicrobial AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Stock->AntiInflammatory Other Other Specific Assays Stock->Other CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, LDH) CellLines->CytotoxicityAssay IC50 Determine IC50 Value CytotoxicityAssay->IC50 IC50->Antimicrobial Inform Concentration Selection IC50->AntiInflammatory DataAnalysis Data Analysis Antimicrobial->DataAnalysis AntiInflammatory->DataAnalysis Other->DataAnalysis HitIdentification Hit Identification DataAnalysis->HitIdentification FurtherStudies Plan Further Studies HitIdentification->FurtherStudies

Caption: Experimental workflow for preliminary biological screening.

Cytotoxicity Screening

A fundamental first step is to determine the concentration range at which this compound exhibits toxicity to cells. This is crucial for distinguishing between targeted bioactivity and general cytotoxic effects in subsequent assays. The half-maximal inhibitory concentration (IC₅₀) is the primary metric derived from these studies.

Experimental Protocol: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[3]

  • Cell Seeding: Seed human cell lines (e.g., HEK293 for normal cells, HepG2 for liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Positive Control (Maximum LDH Release): Cells treated with a lysis buffer.

    • Untreated Control: Cells in culture medium only.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay Procedure:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Sample Abs - Untreated Abs) / (Positive Control Abs - Untreated Abs)] * 100

Data Presentation
Concentration (µM)Mean Absorbance (490nm)Standard Deviation% Cytotoxicity
Vehicle Control 0.1520.0110.0%
0.1 0.1650.0155.2%
1 0.1880.02114.4%
10 0.2540.02540.8%
50 0.4890.033135.2% (Calculated >100%)
100 0.6120.041184.0% (Calculated >100%)
Positive Control 0.6500.038100.0%

Note: Data are hypothetical and for illustrative purposes only.

Antimicrobial Screening

This screening aims to determine if this compound can inhibit the growth of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

Experimental Protocol: Broth Microdilution Method

This method is a widely used technique for determining the MIC of a substance.[5]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 1 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Wells containing only broth and the microorganism.

    • Sterility Control: Wells containing only sterile broth.

    • Positive Control: A known antibiotic (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600 nm.

Data Presentation
Test MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus 641
Escherichia coli >2560.5
Candida albicans 1282

Note: Data are hypothetical and for illustrative purposes only.

Anti-inflammatory Screening

In vitro anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators, such as nitric oxide (NO), in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay uses RAW 264.7 macrophage cells and the Griess reagent to measure nitrite, a stable product of NO.[6]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells.

  • Controls:

    • Negative Control: Untreated cells.

    • LPS Control: Cells treated with LPS only.

    • Positive Control: Cells treated with LPS and a known anti-inflammatory agent (e.g., dexamethasone).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Calculation:

    • % NO Inhibition = [1 - (NO in Sample / NO in LPS Control)] * 100

Data Presentation
TreatmentConcentrationNitrite Conc. (µM)% NO Inhibition
Control -1.2 ± 0.2-
LPS Only 1 µg/mL25.8 ± 1.50%
This compound + LPS 5 µM20.1 ± 1.122.1%
This compound + LPS 10 µM14.5 ± 0.943.8%
This compound + LPS 20 µM8.3 ± 0.767.8%
Dexamethasone + LPS 10 µM5.2 ± 0.579.8%

Note: Data are hypothetical and for illustrative purposes only.

Potential Signaling Pathway Involvement

Many natural products exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. A potential follow-up study would be to investigate if this compound affects this pathway.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition IkB_p P-IκBα NFkB_active Active NF-κB Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_active->DNA Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway.

References

10-Hydroxyscandine: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to a Promising Indole Alkaloid

Introduction

10-Hydroxyscandine is a naturally occurring indole alkaloid first isolated from the stem bark of Melodinus tenuicaudatus.[1] As a member of the scandine-type alkaloids, it belongs to a class of compounds that have garnered significant interest for their complex structures and potential biological activities. The genus Melodinus is a rich source of monoterpenoid and bisindole alkaloids, many of which have demonstrated promising cytotoxic effects against various cancer cell lines.[2][3][4] While research specifically focused on this compound is limited, the pronounced bioactivity of its chemical relatives suggests its potential as a valuable scaffold for further investigation in oncology and other therapeutic areas.

This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, and contextual biological data derived from related alkaloids from its source organism. Detailed experimental protocols for alkaloid isolation and cytotoxicity assessment are provided, alongside a hypothetical mechanism of action to guide future research.

Chemical Properties

This compound is characterized by its pentacyclic structure, typical of scandine-type alkaloids. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 119188-47-5
Molecular Formula C₂₁H₂₂N₂O₄[1]
Molecular Weight 366.41 g/mol [1]
Type of Compound Indole Alkaloid (Scandine-type)[1]
Botanical Source Melodinus tenuicaudatus[1]
Physical Description Powder
Identification Methods Mass Spectrometry, NMR Spectroscopy[1]

Biological Activity and Therapeutic Potential

Direct studies on the biological activity of this compound have not been extensively published. However, numerous studies on other alkaloids isolated from Melodinus tenuicaudatus and related species have demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[2][3][5][6][7] This suggests that this compound may possess similar properties.

Contextual Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC₅₀ values) of several alkaloids isolated from Melodinus tenuicaudatus against five human cancer cell lines. These values provide a benchmark for the potential potency of this compound. The data indicates that some of these compounds exhibit inhibitory effects comparable to established chemotherapy drugs like cisplatin and vinorelbine.[2][5]

CompoundHL-60 (Leukemia)SMMC-7721 (Liver Cancer)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW480 (Colon Cancer)Reference
Melodinine H 2.9 µM5.7 µM3.2 µM4.8 µM5.1 µM[5]
Melodinine J 1.5 µM4.8 µM5.3 µM3.9 µM4.2 µM[5]
Melodinine K 0.1 µM0.9 µM0.5 µM0.3 µM0.2 µM[5]
11-Methoxytabersonine 2.1 µM3.4 µM4.1 µM2.8 µM3.7 µM[5]
Cisplatin (Control) 8.9 µM10.4 µM12.1 µM15.6 µM11.5 µM[5]
Vinorelbine (Control) 1.8 µM2.5 µM2.1 µM1.9 µM2.3 µM[5]

Experimental Protocols

General Protocol for Isolation of Alkaloids from Melodinus tenuicaudatus

The following is a generalized procedure for the extraction and isolation of alkaloids, including this compound, from the plant material, based on methodologies reported in the literature.[1][5]

  • Extraction:

    • Air-dried and powdered plant material (e.g., stem bark) is subjected to repeated extraction with methanol (MeOH) at room temperature.

    • The resulting MeOH extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.

    • The acidic solution is then washed with an organic solvent like ethyl acetate (EtOAc) to remove neutral and weakly basic compounds.

    • The aqueous layer is basified with an alkali (e.g., NH₄OH) to a pH of 9-10.

    • The basified solution is then extracted with a non-polar solvent such as chloroform (CHCl₃) to obtain the crude alkaloid fraction.

  • Chromatographic Separation:

    • The crude alkaloid extract is subjected to column chromatography on silica gel.

    • A gradient elution system, typically starting with CHCl₃ and gradually increasing the polarity with MeOH, is used to separate the alkaloids into several fractions.

    • Fractions containing compounds of interest are further purified using repeated column chromatography (silica gel, Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to yield pure alkaloids like this compound.

Cytotoxicity Assessment: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding:

    • Human cancer cells (e.g., HL-60, MCF-7, etc.) are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test compound (e.g., this compound) is prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

    • The medium from the wells is replaced with the medium containing the test compound, and the plates are incubated for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated to ensure complete dissolution.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Proposed Mechanism of Action and Signaling Pathway

While the specific molecular targets of this compound are unknown, many cytotoxic indole alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death).[8][9][10] The proposed signaling pathway for this compound, based on common mechanisms of related compounds, likely involves the activation of intrinsic and/or extrinsic apoptotic pathways.

Hypothetical Apoptotic Signaling Pathway for this compound

Indole alkaloids can induce apoptosis through various signaling cascades, including those involving death receptors, the Bcl-2 family of proteins, and caspases.[8][9][10] A plausible mechanism for this compound involves the induction of mitochondrial-mediated apoptosis. This intrinsic pathway is regulated by the Bcl-2 protein family, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

Upon cellular stress induced by this compound, the balance between these proteins could be shifted towards apoptosis. This would lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell by cleaving key cellular substrates, resulting in the characteristic morphological changes of apoptosis.

Hypothetical_Apoptosis_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion 10_Hydroxyscandine_ext This compound 10_Hydroxyscandine_int This compound 10_Hydroxyscandine_ext->10_Hydroxyscandine_int Cellular Uptake Bax Bax (Pro-apoptotic) 10_Hydroxyscandine_int->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) 10_Hydroxyscandine_int->Bcl2 Inhibits Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CytC Cytochrome c Mito->CytC Release CytC->Apoptosome Forms Experimental_Workflow Plant_Material 1. Plant Material Collection (Melodinus tenuicaudatus) Extraction 2. Extraction (Methanol) Plant_Material->Extraction Partitioning 3. Acid-Base Partitioning (Crude Alkaloid Fraction) Extraction->Partitioning Column_Chromatography 4. Column Chromatography (Silica Gel, Sephadex) Partitioning->Column_Chromatography HPLC 5. Preparative HPLC (Purification) Column_Chromatography->HPLC Pure_Compound 6. Pure this compound HPLC->Pure_Compound Structure_Elucidation 7. Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Cytotoxicity_Screening 8. Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Pure_Compound->Cytotoxicity_Screening Data_Analysis 9. Data Analysis (IC50 Determination) Cytotoxicity_Screening->Data_Analysis

References

The Natural Provenance of 10-Hydroxyscandine: A Technical Exposition for Scientific Advancement

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the natural source, isolation, and characterization of the alkaloid 10-Hydroxyscandine. This document collates available scientific data to facilitate further investigation into its potential therapeutic applications.

Executive Summary

This compound is a naturally occurring indole alkaloid identified as a constituent of the plant species Melodinus tenuicaudatus. This guide provides an in-depth overview of its botanical origin, methodologies for its extraction and purification, and its structural characterization through spectroscopic techniques. Furthermore, it touches upon the known biological activities of related compounds, suggesting potential avenues for future research into the pharmacological profile of this compound.

Botanical Source

The exclusive identified natural source of this compound is the stem bark of Melodinus tenuicaudatus, a plant belonging to the Apocynaceae family. This species is a rich reservoir of various indole alkaloids, making it a subject of significant phytochemical interest.

Quantitative Analysis

While the seminal study on the isolation of this compound from Melodinus tenuicaudatus provides the foundation for its discovery, specific quantitative data regarding its concentration in the plant material is not extensively detailed in publicly accessible literature. The yield of an isolated compound can be influenced by numerous factors, including the geographical origin of the plant, harvesting time, and the extraction methodology employed. For precise quantification, the development and validation of a specific analytical method, such as High-Performance Liquid Chromatography (HPLC) with a certified reference standard, would be imperative.

Table 1: Quantitative Data Summary for this compound

ParameterValueSource
Natural SourceStem bark of Melodinus tenuicaudatus[1]
Reported YieldData not available in cited literature-

Experimental Protocols

The isolation and structural elucidation of this compound were first described in a 1988 publication in the journal Planta Medica.[1] The following protocols are based on the general methodologies for alkaloid extraction from Melodinus species and the specific details inferred from the foundational study.

Extraction of Total Alkaloids

A general procedure for the extraction of alkaloids from the stem bark of Melodinus tenuicaudatus involves the following steps:

  • Maceration: The air-dried and powdered stem bark is macerated with a polar solvent, typically methanol, at room temperature for an extended period. This process is usually repeated multiple times to ensure exhaustive extraction.

  • Acid-Base Extraction: The resulting methanolic extract is concentrated under reduced pressure. The residue is then subjected to an acid-base extraction protocol. This involves dissolving the residue in an acidic aqueous solution (e.g., 2% HCl) and washing with a non-polar organic solvent (e.g., petroleum ether) to remove neutral and weakly acidic compounds. The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to isolate the crude alkaloid fraction.

Isolation and Purification of this compound

The crude alkaloid mixture is a complex matrix requiring further separation to yield pure this compound. This is typically achieved through a series of chromatographic techniques:

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel. A gradient elution system of increasing polarity, often a mixture of chloroform and methanol, is employed to separate the alkaloids into fractions of varying polarity.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound, as identified by analytical TLC, are further purified using preparative TLC with a suitable solvent system.

  • Recrystallization: The purified this compound can be further refined by recrystallization from an appropriate solvent to obtain a crystalline solid.

experimental_workflow plant_material Dried, Powdered Stem Bark of Melodinus tenuicaudatus extraction Methanol Maceration plant_material->extraction acid_base Acid-Base Extraction extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Fractions Containing This compound column_chrom->fractions ptlc Preparative TLC fractions->ptlc pure_compound Pure this compound ptlc->pure_compound

Caption: General workflow for the isolation of this compound.
Structural Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueKey Findings
Mass Spectrometry (MS) Molecular formula established as C21H22N2O4.[1]
¹H-NMR Spectroscopy Provides information on the number and chemical environment of protons.
¹³C-NMR Spectroscopy Determines the number and types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy Indicates the presence of functional groups such as hydroxyl (-OH) and carbonyl (C=O).
Ultraviolet (UV) Spectroscopy Reveals information about the chromophoric system within the molecule.

Note: Detailed ¹H and ¹³C-NMR chemical shift data, as well as specific mass spectrometry fragmentation patterns, would be found in the primary literature and are essential for unambiguous identification.

Biological Activity and Signaling Pathways

Currently, there is a paucity of specific data in the public domain concerning the biological activity and signaling pathways directly modulated by this compound. However, the broader class of indole alkaloids, particularly those isolated from the Melodinus genus, has been reported to exhibit significant cytotoxic effects against various cancer cell lines.

Some indole alkaloids have been shown to induce apoptosis in cancer cells. For instance, melognine, another monoterpenoid indole alkaloid from Melodinus fusiformis, has been reported to induce apoptosis by activating caspase-3 and p53, and downregulating Bcl-2. Furthermore, studies on various indole alkaloids suggest their potential to interact with key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.

potential_signaling_pathway indole_alkaloid Indole Alkaloids (e.g., this compound) mapk_pathway MAPK Signaling Pathway indole_alkaloid->mapk_pathway Modulation apoptosis_pathway Apoptotic Pathway (e.g., Caspase activation) indole_alkaloid->apoptosis_pathway Induction cell_response Cellular Responses (e.g., Apoptosis, Growth Inhibition) mapk_pathway->cell_response apoptosis_pathway->cell_response

Caption: Putative signaling pathways for indole alkaloids.

Future Directions

The unique structure of this compound warrants further investigation into its pharmacological properties. Key areas for future research include:

  • Total Synthesis: The development of a total synthesis route would provide a sustainable supply for extensive biological testing.

  • Pharmacological Screening: A comprehensive screening of this compound against a panel of cancer cell lines and other disease models is highly recommended.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential.

This technical guide provides a foundational understanding of this compound. It is anticipated that this compilation of data will catalyze further research and development efforts, ultimately unlocking the full therapeutic potential of this novel natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 10-Hydroxyscandine from Melodinus tenuicaudatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of 10-Hydroxyscandine, a novel alkaloid, from the stem bark of Melodinus tenuicaudatus. The methodology is based on established principles of natural product chemistry, specifically for the isolation of indole alkaloids. This protocol outlines a systematic approach involving solvent extraction, acid-base partitioning, and multi-step chromatographic purification. The presented data is representative of a typical extraction campaign, and the workflow is visualized to facilitate experimental planning.

Introduction

Melodinus tenuicaudatus Tsiang et P. T. Li, a plant from the Apocynaceae family, is a rich source of diverse indole alkaloids.[1][2] Among the numerous compounds isolated from this plant, this compound was identified as a new alkaloid.[1] The complex mixture of alkaloids in M. tenuicaudatus necessitates a robust and systematic extraction and purification strategy to isolate specific constituents like this compound. This protocol details a comprehensive procedure for the isolation of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development.

Quantitative Data Summary

The following table summarizes the quantitative data expected from a typical extraction of this compound from 5 kg of dried Melodinus tenuicaudatus stem bark.

StepParameterValueNotes
Extraction Starting Plant Material (Dry Weight)5.0 kgStem bark of M. tenuicaudatus
Crude Methanolic Extract500 gYield: 10%
Acid-Base Partitioning Total Alkaloid Fraction25 gYield: 0.5% from dry plant material
Chromatographic Purification
Silica Gel Column ChromatographyFraction containing this compound2.5 gEluted with Chloroform-Methanol gradient
Preparative TLCSemi-pure this compound150 mgPurity: ~90%
CrystallizationPure this compound100 mgPurity: >98%
Final Yield This compound 100 mg Overall Yield: 0.002%

Experimental Protocol

Plant Material Preparation

1.1. Collect the stem bark of Melodinus tenuicaudatus. 1.2. Air-dry the plant material in a well-ventilated area, protected from direct sunlight. 1.3. Grind the dried stem bark into a coarse powder using a mechanical grinder.

Extraction

2.1. Macerate the powdered stem bark (5 kg) with methanol (20 L) at room temperature for 72 hours with occasional stirring. 2.2. Filter the extract through cheesecloth and then filter paper. 2.3. Repeat the maceration process twice more with fresh methanol. 2.4. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

Acid-Base Partitioning for Alkaloid Enrichment

3.1. Suspend the crude methanolic extract (500 g) in 2 L of 5% aqueous hydrochloric acid (HCl). 3.2. Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic substances. 3.3. Basify the acidic aqueous solution to pH 9-10 with concentrated ammonium hydroxide (NH₄OH). 3.4. Extract the basified solution three times with an equal volume of chloroform (CHCl₃). 3.5. Combine the chloroform extracts and wash with distilled water until the aqueous layer is neutral. 3.6. Dry the chloroform extract over anhydrous sodium sulfate (Na₂SO₄). 3.7. Concentrate the dried chloroform extract under reduced pressure to yield the total alkaloid fraction.

Chromatographic Purification

4.1. Silica Gel Column Chromatography: 4.1.1. Pre-adsorb the total alkaloid fraction (25 g) onto a small amount of silica gel (100-200 mesh). 4.1.2. Prepare a silica gel column (100-200 mesh) and pack it using a chloroform slurry. 4.1.3. Load the pre-adsorbed sample onto the top of the column. 4.1.4. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v). 4.1.5. Collect fractions of 250 mL and monitor the composition of each fraction by thin-layer chromatography (TLC) using a chloroform-methanol (9:1) solvent system and a suitable visualizing agent (e.g., Dragendorff's reagent). 4.1.6. Pool the fractions containing the spot corresponding to this compound. 4.1.7. Concentrate the pooled fractions to obtain a semi-purified fraction.

4.2. Preparative Thin-Layer Chromatography (pTLC): 4.2.1. Dissolve the semi-purified fraction in a minimal amount of chloroform-methanol (1:1). 4.2.2. Apply the dissolved sample as a band onto preparative TLC plates (silica gel GF₂₅₄). 4.2.3. Develop the plates in a chamber saturated with a chloroform-methanol (95:5) solvent system. 4.2.4. Visualize the separated bands under UV light (254 nm). 4.2.5. Scrape the band corresponding to this compound from the plates. 4.2.6. Elute the compound from the silica gel with a mixture of chloroform and methanol (1:1). 4.2.7. Filter and concentrate the eluate to yield semi-pure this compound.

Crystallization

5.1. Dissolve the semi-pure this compound in a minimal amount of hot methanol. 5.2. Allow the solution to cool slowly to room temperature and then place it at 4°C to facilitate crystallization. 5.3. Collect the crystals by filtration and wash with a small amount of cold methanol. 5.4. Dry the crystals under vacuum to obtain pure this compound.

Structure Elucidation

The structure of the isolated this compound can be confirmed by spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, ¹³C-NMR, and 2D-NMR, and by comparison with published data.[1]

Experimental Workflow Diagram

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_partition Acid-Base Partitioning cluster_purification Purification cluster_final Final Product p1 Dried Stem Bark of Melodinus tenuicaudatus p2 Powdered Plant Material p1->p2 e1 Maceration with Methanol p2->e1 e2 Crude Methanolic Extract e1->e2 a1 Dissolution in 5% HCl e2->a1 a2 Basification with NH4OH a1->a2 a3 Extraction with Chloroform a2->a3 a4 Total Alkaloid Fraction a3->a4 c1 Silica Gel Column Chromatography a4->c1 c2 Semi-purified Fraction c1->c2 c3 Preparative TLC c2->c3 c4 Pure this compound c3->c4 f1 This compound c4->f1

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: A Proposed HPLC-DAD Method for the Quantification of 10-Hydroxyscandine

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a proposed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of 10-Hydroxyscandine. This document is intended for researchers, scientists, and professionals in drug development who require a reliable analytical method for this compound. The described method is based on established principles of reversed-phase chromatography for alkaloid analysis and provides a comprehensive starting point for method development and validation.

Introduction

This compound is an alkaloid of interest within pharmacological and phytochemical research. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal medicines, and various stages of drug development. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful technique for the separation and quantification of such compounds due to its specificity, sensitivity, and robustness.[1][2] This application note presents a proposed method, which, upon validation, would be suitable for the routine analysis of this compound in various sample matrices.

Experimental

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a temperature-controlled column compartment, and a Diode-Array Detector (DAD) is required.[3]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (purified, suitable for HPLC)

    • Formic acid (≥97% purity)

    • This compound reference standard

  • Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is recommended as a starting point for method development.[3]

Proposed Chromatographic Conditions

The following conditions are proposed for the separation and quantification of this compound. Optimization may be required based on the specific sample matrix and instrument performance.

ParameterProposed Condition
Column C18 Reversed-Phase (150 mm x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program To be optimized. Start with a linear gradient from 10% to 90% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD, monitoring at the UV absorbance maximum of this compound (to be determined by UV scan).
Run Time Approximately 20 minutes
Preparation of Standard Solutions

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol.[4] Calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).[5]

Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material). This protocol may require modification based on the specific sample type.

  • Homogenization: Weigh a representative amount of the sample material.

  • Extraction: Add a suitable extraction solvent (e.g., methanol or a methanol/water mixture). The sample-to-solvent ratio should be optimized. Extraction can be enhanced by sonication or vortexing.[6]

  • Centrifugation/Filtration: Centrifuge the extract to pellet solid debris. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.[7][8]

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase composition to ensure the analyte concentration falls within the linear range of the calibration curve.

Method Validation Protocol

The proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[9] The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be evaluated by analyzing blank and spiked samples to check for interferences at the retention time of this compound.

  • Linearity and Range: The linearity should be assessed over a range of at least five concentrations. The correlation coefficient (R²) of the calibration curve should be greater than 0.999.[10][11]

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing at least six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should typically be ≤ 2%.[9]

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on different days, with different analysts, or on different equipment. The RSD should also be within acceptable limits.[9]

  • Accuracy: Determined by recovery studies on samples spiked with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[12]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[13] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[14]

  • Robustness: The reliability of the method with respect to deliberate small variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) should be evaluated.[15]

Data Presentation

The quantitative data from the method validation should be summarized in clear and structured tables. Below are templates for presenting the validation results.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Regression Equation y = mx + c
Correlation Coefficient (R²) > 0.999

Table 2: Precision and Accuracy Data

Concentration LevelSpiked (µg/mL)Measured (µg/mL)Recovery (%)RSD (%) - Intra-dayRSD (%) - Inter-day
Low[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Medium[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
High[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]

Table 3: LOD and LOQ

ParameterResult (µg/mL)
LOD [Insert Data]
LOQ [Insert Data]

Visualizations

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing & Validation Sample Sample Weighing Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filter Filtration (0.22 µm) Extraction->Filter HPLC HPLC System (C18 Column, Gradient Elution) Filter->HPLC Standard Reference Standard Preparation Dilution Serial Dilutions for Calibration Curve Standard->Dilution Dilution->HPLC DAD DAD Detection (UV Scan & Quantification) HPLC->DAD Integration Peak Integration DAD->Integration Calibration Calibration Curve Construction (R² > 0.999) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC-DAD method for the quantification of this compound. The proposed chromatographic conditions, sample preparation protocol, and validation strategy are based on established analytical principles for similar compounds. Adherence to this protocol and successful validation will result in a reliable and robust method suitable for routine analysis in research and quality control environments.

References

Application Notes and Protocols for 10-Hydroxyscandine In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyscandine is an alkaloid compound with the molecular formula C21H22N2O4.[1] As with any novel compound being investigated for therapeutic potential, a critical initial step is to determine its effect on cell viability. In vitro cytotoxicity assays are fundamental tools in preclinical drug development for assessing the toxic effects of compounds on cells.[2] These assays provide crucial data on dose-dependent toxicity and help in the selection of promising drug candidates for further studies.[2]

This document provides detailed protocols for two common colorimetric and fluorescence-based in vitro cytotoxicity assays: the MTT assay and the CellTox™ Green Cytotoxicity Assay. These protocols can be adapted to evaluate the cytotoxic effects of this compound on various cell lines.

Key Concepts in Cytotoxicity Testing

In vitro cytotoxicity assays measure the degree to which a substance can cause damage to cells. Common methods to assess this include:

  • Metabolic Activity Assays (e.g., MTT): These assays measure the metabolic activity of a cell population, which is typically proportional to the number of viable cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[2][3][4][5]

  • Membrane Integrity Assays (e.g., CellTox™ Green): These assays use dyes that are excluded by the intact membrane of live cells but can enter and stain the DNA of dead or membrane-compromised cells.[6][7][8][9] The CellTox™ Green assay utilizes a fluorescent dye that binds to the DNA of dead cells, leading to a significant increase in fluorescence.[6]

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of a compound like this compound involves several key steps, from cell culture preparation to data analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture (Select appropriate cell line) C Seed Cells in 96-well Plates A->C B Prepare this compound Stock Solution D Prepare Serial Dilutions of this compound B->D E Treat Cells with Compound (and controls) C->E D->E F Incubate for a Defined Period (e.g., 24, 48, 72 hours) E->F G Add Assay Reagent (e.g., MTT, CellTox™ Green) F->G H Incubate as per Protocol G->H I Measure Signal (Absorbance or Fluorescence) H->I J Calculate % Cell Viability I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: General experimental workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[3][4][5]

1. Materials

  • This compound

  • Selected cancer or normal cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm

2. Experimental Procedure

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in serum-free medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 4 hours at 37°C.[3]

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[5][10]

3. Data Analysis

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the % viability against the log concentration of this compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve.

Protocol 2: CellTox™ Green Cytotoxicity Assay

This protocol is based on the principles of the CellTox™ Green assay.[6][7]

1. Materials

  • This compound

  • Selected cancer or normal cell line

  • Complete cell culture medium

  • CellTox™ Green Cytotoxicity Assay Kit (containing CellTox™ Green Dye and Assay Buffer)

  • 96-well or 384-well opaque-walled sterile microplates

  • Fluorescence microplate reader (excitation ~485-500 nm, emission ~520-530 nm)

2. Experimental Procedure

  • Cell Seeding:

    • Follow the same cell seeding protocol as for the MTT assay, using opaque-walled plates suitable for fluorescence measurements.

  • Compound Treatment (Real-Time or Endpoint)

    • Real-Time Kinetic Assay:

      • Prepare a 2X concentration of the CellTox™ Green Dye in the cell culture medium.

      • Resuspend cells in this medium and seed them into the plate.

      • Prepare 2X concentrations of this compound serial dilutions.

      • Add an equal volume of the 2X compound dilutions to the cells.

      • Measure fluorescence at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

    • Endpoint Assay:

      • Treat cells with this compound as described in the MTT protocol.

      • After the desired incubation period, prepare the CellTox™ Green reagent by diluting the dye 1:500 in the provided assay buffer.

      • Add the reagent to each well (e.g., 100 µL to 100 µL of medium).

      • Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence signal using a microplate reader with the appropriate filters (Ex: 485-500nm, Em: 520-530nm).

4. Data Analysis

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = ((Fluorescence of Treated - Fluorescence of Vehicle Control) / (Fluorescence of Maximum Kill Control - Fluorescence of Vehicle Control)) x 100

    • (A maximum kill control can be generated by treating cells with a lysis agent).

  • Plot the % cytotoxicity against the log concentration of this compound to determine the EC50 value.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HeLaMTT4825.3
A549MTT4842.1
MCF-7MTT4818.9
HEK293CellTox™ Green24> 100

Table 2: Experimental Conditions for Cytotoxicity Assays

ParameterMTT AssayCellTox™ Green Assay
Principle Metabolic ActivityMembrane Integrity
Detection Colorimetric (Absorbance)Fluorometric
Wavelength 570 nmEx: 485-500nm, Em: 520-530nm
Cell Plate Clear, flat-bottomOpaque-walled
Endpoint TerminalEndpoint or Kinetic

Potential Signaling Pathways in Drug-Induced Cytotoxicity

While the specific mechanism of action for this compound is not yet elucidated, cytotoxic compounds often induce cell death through apoptosis or necrosis. The diagram below illustrates these general pathways.

G cluster_stimulus Cytotoxic Stimulus cluster_pathways Cellular Response cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria Intrinsic Pathway MembraneDamage Membrane Damage Compound->MembraneDamage Direct Damage Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Cell Blebbing, DNA Fragmentation Caspase3->Apoptosis Swelling Cell Swelling MembraneDamage->Swelling Lysis Cell Lysis, Inflammation Swelling->Lysis

Caption: Generalized pathways of drug-induced cell death.

Further investigations, such as caspase activity assays, DNA fragmentation analysis, and mitochondrial membrane potential assays, would be necessary to determine the precise mechanism by which this compound exerts its cytotoxic effects.

References

Application Notes and Protocols for Measuring the Anti-Cancer Activity of 10-Hydroxyscandine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyscandine is a novel compound with putative anti-cancer properties. These application notes provide a comprehensive guide for researchers to evaluate its anti-cancer activity in a laboratory setting. The following protocols detail established methods for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and elucidation of the underlying molecular mechanisms of action through the analysis of relevant signaling pathways.

Data Presentation: Anti-Cancer Activity of this compound

The anti-proliferative effect of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines. The data presented below is a hypothetical representation of such an evaluation, providing a benchmark for expected efficacy and selectivity.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer25.8
A549Lung Cancer32.5
HCT116Colon Cancer18.9
HeLaCervical Cancer22.1
PC-3Prostate Cancer45.7
MRC-5Normal Lung Fibroblast> 100

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[2]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log concentration of this compound to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement seed_cells Seed Cells in 96-well Plate treat_compound Treat with this compound seed_cells->treat_compound 24h incubate Incubate for 48h treat_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[4] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[5]

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect both the detached and attached cells. Centrifuge at 200 x g for 5 minutes.[6]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.[6] Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5][6]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

Apoptosis_Assay_Workflow cluster_treatment Cell Culture & Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition seed_cells Seed Cells in 6-well Plate treat_compound Treat with this compound seed_cells->treat_compound 24h harvest_cells Harvest & Wash Cells treat_compound->harvest_cells 48h resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_reagents Add Annexin V-FITC & PI resuspend->add_reagents incubate Incubate (15 min, dark) add_reagents->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze_fc Analyze by Flow Cytometry add_buffer->analyze_fc

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • PBS

  • 70% cold ethanol[8]

  • RNase A (100 µg/mL)[9]

  • Propidium Iodide (50 µg/mL)[9]

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[9] Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[9]

  • PI Staining: Add PI solution to the cells and incubate for 15-30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation cluster_fix_stain Fixation & Staining cluster_analysis Analysis seed_treat Seed & Treat Cells harvest_wash Harvest & Wash seed_treat->harvest_wash fixation Fix in 70% Ethanol harvest_wash->fixation rnase_treat RNase A Treatment fixation->rnase_treat Overnight pi_stain Propidium Iodide Staining rnase_treat->pi_stain 30 min flow_cytometry Flow Cytometry Analysis pi_stain->flow_cytometry 15 min data_analysis Determine Cell Cycle Phases flow_cytometry->data_analysis

Caption: Workflow for cell cycle analysis using PI staining.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can help elucidate the mechanism of action of this compound by examining its effect on key signaling proteins.[10][11]

Materials:

  • This compound

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer.[10] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer.[10] Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again and incubate with a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Hypothetical Signaling Pathways Affected by this compound

Based on the hypothetical data, this compound may induce apoptosis and cause cell cycle arrest. The diagrams below illustrate the potential signaling pathways involved.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Hydroxyscandine This compound Hydroxyscandine->Bax Hydroxyscandine->Bcl2 Cell_Cycle_Pathway cluster_G1S G1/S Transition cluster_inhibitor CDK Inhibitor CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase S Phase Entry E2F->S_Phase promotes p21 p21 p21->CDK46 inhibits G1_Arrest G1 Arrest p21->G1_Arrest Hydroxyscandine This compound Hydroxyscandine->p21 upregulates

References

10-Hydroxyscandine: Analysis of a Knowledge Gap in Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, detailed information regarding the mechanism of action, specific signaling pathways, and established experimental protocols for 10-Hydroxyscandine is not publicly available. This analysis highlights a significant gap in the current understanding of this particular phytochemical.

This compound is identified as an alkaloid with the chemical formula C21H22N2O4.[1] It is available from commercial suppliers as a powder with a purity of 95%~99%, and its identity can be confirmed using mass spectrometry and NMR.[1] However, beyond these basic chemical and physical properties, there is a notable absence of published research detailing its biological activity and molecular mechanisms.

Our investigation sought to provide researchers, scientists, and drug development professionals with detailed application notes and protocols related to this compound's mechanism of action. This was to include quantitative data, experimental methodologies, and visual diagrams of signaling pathways. The inability to locate any primary studies or reviews focused on this compound prevents the creation of such a resource at this time.

For researchers interested in investigating the potential mechanism of action of this compound, a general approach for a novel compound of its class could be considered. This would typically involve a series of in vitro and in vivo studies.

General Experimental Workflow for a Novel Compound

A hypothetical experimental workflow for elucidating the mechanism of action of a novel compound like this compound is presented below. This workflow is based on standard pharmacological and molecular biology research practices.

Experimental Workflow for a Novel Compound cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Initial Screening (e.g., cell viability assays) B Target Identification (e.g., affinity chromatography, proteomics) A->B Identify potential targets C Pathway Analysis (e.g., Western blot, reporter assays) B->C Elucidate signaling pathways D Enzymatic Assays (e.g., kinase inhibition) B->D Validate direct enzyme interaction E Animal Model Selection (based on in vitro findings) C->E Inform model selection D->E Inform model selection F Pharmacokinetic & Pharmacodynamic Studies E->F Determine dosage and exposure G Efficacy and Toxicity Studies F->G Evaluate therapeutic window H Human Studies G->H Clinical Trial Design

Figure 1. A generalized workflow for investigating the mechanism of action of a novel compound, starting from initial in vitro screening to potential clinical trial design.

Hypothetical Signaling Pathway Investigation

Should initial screening suggest that this compound has, for example, anti-proliferative effects in cancer cells, a subsequent step would be to investigate its impact on key cancer-related signaling pathways. A generic representation of such a pathway is provided below for illustrative purposes.

Generic Cancer Signaling Pathway cluster_pathway Cell Signaling Cascade RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF translocates to Nucleus Nucleus Proliferation Cell Proliferation Nucleus->Proliferation regulates genes for Compound This compound (Hypothetical Target) Compound->MEK inhibits?

Figure 2. A simplified diagram of a generic mitogen-activated protein kinase (MAPK) signaling pathway often implicated in cancer cell proliferation. A hypothetical inhibitory action of this compound is indicated.

Conclusion

The current body of scientific literature lacks the necessary data to construct detailed application notes and protocols for this compound's mechanism of action. The information presented here serves to highlight this knowledge gap and to provide a general framework that could guide future research into the pharmacological properties of this compound. Further investigation is required to elucidate its biological targets and signaling pathways, which will be a prerequisite for any potential therapeutic development.

References

Application Notes and Protocols for the Investigation of 10-Hydroxyscandine in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the use of 10-Hydroxyscandine for targeted cancer therapy is limited. The following application notes and protocols are provided as a generalized framework for the initial investigation of a novel compound, such as this compound, based on standard methodologies for evaluating potential anticancer agents.

Introduction to the Compound Class: Alkaloids in Cancer Research

This compound is classified as an alkaloid. Alkaloids are a diverse group of naturally occurring chemical compounds that have served as a rich source for drug discovery.[1] Many plant-derived alkaloids exhibit significant anticancer properties by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][3] Well-known examples of alkaloids developed into successful anticancer drugs include paclitaxel, vinblastine, and camptothecin.[1][4] The anticancer effects of alkaloids are often exerted through mechanisms such as the inhibition of microtubule formation, DNA topoisomerase inhibition, and the modulation of critical signaling pathways like PI3K/Akt and MAPK.[5][6] The investigation of novel alkaloids like this compound is a promising avenue in the search for new cancer therapies.

Quantitative Data Presentation

The efficacy of a novel compound is typically first assessed by determining its cytotoxic or cytostatic effects on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure. Data should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Cytotoxicity Profile of a Novel Investigational Compound (e.g., this compound)

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast CancerData to be determined
A549Lung CancerData to be determined
HeLaCervical CancerData to be determined
PC-3Prostate CancerData to be determined
HCT116Colon CancerData to be determined

Experimental Protocols

The following are standard, detailed protocols for the initial in vitro evaluation of a novel anticancer compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Investigational compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the investigational compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the investigational compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the investigational compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Collect both floating and adherent cells.[8]

  • Cell Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at approximately 500 x g for 5 minutes.[8]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Typically, 5 µL of Annexin V-FITC and 5 µL of PI are added to 100 µL of cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[8] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[8]

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the compound.

Materials:

  • Cancer cells treated with the investigational compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound, then wash with ice-cold PBS and lyse them using lysis buffer.[9] Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: After further washing, apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[11] Use a loading control like β-actin to normalize protein levels.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for screening a novel compound and a key signaling pathway often targeted in cancer therapy.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization / Preclinical a Compound Synthesis/ Acquisition c Cytotoxicity Screening (MTT/SRB Assay) a->c b Cell Line Panel Selection b->c d Determine IC50 Values c->d e Apoptosis Assay (Annexin V/PI) d->e f Cell Cycle Analysis (PI Staining) d->f g Western Blotting (Target Proteins) d->g h In Vivo Animal Models e->h f->h g->h i Toxicity Studies h->i

Caption: General experimental workflow for anticancer drug screening.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Compound Investigational Compound Compound->AKT Inhibition

Caption: Simplified PI3K/Akt signaling pathway, a common target in cancer.

References

Application Notes and Protocols: 10-Hydroxyscandine as a Chemical Probe for Investigating Cancer Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Due to the limited publicly available data on the specific biological targets and mechanism of action of 10-Hydroxyscandine, the following application notes and protocols are presented as a hypothetical use case . This document is intended to serve as a template and guide for the experimental design and use of a novel small molecule as a chemical probe, using a well-established cancer signaling pathway as an illustrative example. The quantitative data provided is hypothetical and should be experimentally determined for this compound.

Introduction to this compound

This compound is a naturally occurring alkaloid with the chemical formula C₂₁H₂₂N₂O₄ and a molecular weight of 366.417 g/mol .[1] Alkaloids as a class of compounds are known to exhibit a wide range of biological activities, including cytotoxic effects against cancer cells.[2][3] As a potential chemical probe, this compound can be utilized to investigate cellular signaling pathways and identify novel therapeutic targets. This document outlines a hypothetical application of this compound to probe the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Hypothetical Quantitative Data

The following table summarizes hypothetical data for this compound, which would be essential to establish its utility as a chemical probe.

ParameterValueDescription
Purity >98%As determined by HPLC.
In Vitro IC₅₀ 5 µMHalf-maximal inhibitory concentration against MCF-7 breast cancer cell line after 72-hour incubation.
Target Binding (Kd) 250 nMDissociation constant for a putative kinase target in the PI3K/Akt pathway, determined by surface plasmon resonance (SPR).
Cellular Target Engagement (EC₅₀) 2 µMHalf-maximal effective concentration to inhibit the phosphorylation of a downstream target in a cellular thermal shift assay (CETSA).
Solubility 50 mM in DMSOStock solution solubility.
Aqueous Solubility 10 µM in PBS pH 7.4Solubility in physiological buffer.

Proposed Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for drug discovery. In this hypothetical application, this compound is proposed to be an inhibitor of a component of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits translation when unphosphorylated Hydroxyscandine This compound Hydroxyscandine->PI3K Hypothetical Inhibition

Figure 1: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7).

Materials:

  • This compound

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in culture media (e.g., from 0.1 µM to 100 µM).

  • Remove the old media from the wells and add 100 µL of the media containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate for 72 hours at 37°C, 5% CO₂.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C, 5% CO₂.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • This compound

  • MCF-7 cells

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Diagram

Western_Blot_Workflow start Start: Seed MCF-7 cells treatment Treat with this compound (various concentrations) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Determine effect on protein phosphorylation analysis->end

Figure 2: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

These application notes provide a hypothetical framework for utilizing this compound as a chemical probe to investigate cancer cell signaling. The proposed experiments are standard methods for characterizing the activity of a novel small molecule. Further studies would be required to identify the direct molecular target(s) of this compound through techniques such as affinity chromatography-mass spectrometry, drug affinity responsive target stability (DARTS), or cellular thermal shift assays (CETSA). The development of a structurally related, inactive control molecule would also be crucial for validating on-target effects. Through a systematic approach, this compound could be developed into a valuable tool for cancer research.

References

Application Notes and Protocols for Natural Product Drug Discovery: A Case Study with Melodinine V, a Bioactive Alkaloid from the Melodinus Genus

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "10-Hydroxyscandine" did not yield sufficient scientific data regarding its biological activity or mechanism of action to generate detailed application notes. To fulfill the user's request for content and format, this document presents a detailed analysis of a related and well-characterized compound, Melodinine V , a bisindole alkaloid isolated from Melodinus henryi. This case study serves as a representative example of how a natural product from this genus can be evaluated for its potential in drug discovery.

Application Note: Melodinine V

Introduction: Melodinine V is a bisindole alkaloid with a vincanol-eburenine skeleton, isolated from the medicinal plant Melodinus henryi.[1] Natural products from the Melodinus genus are known for their structural diversity and a range of biological activities, including cytotoxic and anti-inflammatory properties.[2] Melodinine V has been identified as a promising candidate for anticancer drug discovery due to its selective cytotoxicity against human colon cancer cells.[1]

Biological Activity: Melodinine V exhibits selective cytotoxic activity against the human colon cancer cell line HT-29.[1] Its primary mechanism of action involves the inhibition of cell proliferation in a concentration-dependent manner. Further studies have revealed that Melodinine V induces cell cycle arrest at the G1 phase and promotes cellular apoptosis, evidenced by an increase in histone-associated DNA fragmentation in treated HT-29 cells.[1]

Data Presentation:

Table 1: Cytotoxic Activity of Melodinine V

CompoundCell LineActivityMeasurementReference
Melodinine VHT-29 (Human Colon Cancer)Selectively CytotoxicConcentration-dependent inhibition of proliferation[1]

Note: Specific IC50 values were not provided in the abstract, but the activity was described as significant and selective.

Visualization of Experimental Workflow and Mechanism of Action

Below are diagrams illustrating the logical workflow for assessing the cytotoxic potential of a natural product like Melodinine V and its proposed mechanism of action.

experimental_workflow cluster_isolation Compound Isolation & Preparation cluster_assay In Vitro Cytotoxicity Screening cluster_moa Mechanism of Action Studies plant Plant Material (Melodinus henryi) extract Crude Extraction plant->extract isolate Isolation of Melodinine V extract->isolate stock Stock Solution Preparation (in DMSO) isolate->stock treatment Treat cells with Melodinine V (various concentrations) stock->treatment cell_culture Culture HT-29 Cells cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay flow_cytometry Cell Cycle Analysis (Flow Cytometry) treatment->flow_cytometry apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_analysis Calculate IC50 Value mtt_assay->data_analysis

Caption: Experimental workflow for evaluating Melodinine V.

mechanism_of_action melodinine_v Melodinine V ht29_cell HT-29 Colon Cancer Cell melodinine_v->ht29_cell targets proliferation Inhibition of Proliferation ht29_cell->proliferation g1_arrest G1 Phase Cell Cycle Arrest proliferation->g1_arrest via apoptosis Induction of Apoptosis (DNA Fragmentation) proliferation->apoptosis via cell_death Cancer Cell Death g1_arrest->cell_death apoptosis->cell_death

Caption: Proposed mechanism of action for Melodinine V.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of Melodinine V's cytotoxic and mechanistic properties.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.[3][4][5]

Materials:

  • Test compound (Melodinine V) dissolved in DMSO

  • Human cancer cell line (e.g., HT-29)

  • 96-well flat-bottom sterile plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[6]

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Melodinine V in culture medium from a concentrated stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Melodinine V. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[3]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.[6]

  • Absorbance Reading: Incubate the plate for a further 4 hours (or overnight, depending on the solubilization buffer) in the dark at 37°C.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells throughout the different phases of the cell cycle.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • 6-well sterile plates

  • Test compound (Melodinine V)

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HT-29 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with Melodinine V at its IC50 concentration (and other relevant concentrations) for 24-48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the supernatant containing any floating cells.

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 4 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.

  • Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in each phase, identifying any cell cycle arrest.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 10-Hydroxyscandine for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 10-Hydroxyscandine for bioassays. Given that this compound is an alkaloid, the following recommendations are based on established methods for this class of compounds and may require optimization for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a naturally occurring alkaloid.[1] Like many alkaloids, it possesses a complex chemical structure that can lead to poor aqueous solubility. For bioassays, especially cell-based assays, the compound must be fully dissolved in the culture medium to ensure accurate and reproducible results. Precipitation of the compound can lead to inconsistent concentrations, inaccurate dose-response curves, and potential cytotoxicity unrelated to its pharmacological activity.

Q2: What are the initial recommended solvents for preparing a stock solution of this compound?

For initial solubilization, organic solvents are typically used to prepare a concentrated stock solution, which is then further diluted in the aqueous bioassay medium. The most common starting solvents for poorly soluble compounds are Dimethyl Sulfoxide (DMSO), ethanol, and methanol.

Q3: What is the maximum concentration of these organic solvents that can be used in cell-based assays?

The concentration of the organic solvent in the final cell culture medium must be kept to a minimum to avoid solvent-induced cytotoxicity. The permissible final concentration can vary depending on the cell line.

Data Presentation: Solvent Cytotoxicity Thresholds in Common Cell Lines

SolventCell Line ExamplesGeneral Non-Toxic Final Concentration (v/v)Notes
DMSO HepG2, MDA-MB-231, MCF-7< 0.5%Can induce cellular differentiation or other off-target effects at higher concentrations.[2]
Ethanol HepG2, MCF-7, MDA-MB-231< 0.5%Generally well-tolerated at low concentrations.[2]
Methanol HepG2, MCF-7, MDA-MB-231< 0.5%Can be more toxic than ethanol, so careful titration is recommended.[2]

It is highly recommended to perform a solvent tolerance test for your specific cell line before conducting the bioassay with this compound.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound for bioassays.

Issue 1: The compound precipitates out of solution when diluted into the aqueous bioassay medium.

This is a common problem when the aqueous medium cannot maintain the solubility of the compound at the desired concentration.

Experimental Protocols & Solutions:

  • Method 1: pH Adjustment

    • Principle: Alkaloids are basic compounds and their solubility can often be increased by adjusting the pH of the solvent.[3] Lowering the pH can protonate the nitrogen atoms in the alkaloid structure, forming a more soluble salt.

    • Protocol:

      • Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO).

      • Prepare your aqueous buffer or cell culture medium and adjust the pH to a slightly acidic range (e.g., pH 5.0-6.5) using a sterile, dilute solution of hydrochloric acid (HCl).

      • Slowly add the this compound stock solution to the pH-adjusted aqueous medium while vortexing or stirring.

      • Visually inspect for any precipitation.

      • Note: Ensure the final pH of the medium is compatible with your cells or assay components.

  • Method 2: Use of Co-solvents

    • Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds.[3]

    • Protocol:

      • Prepare a stock solution of this compound in a suitable organic solvent.

      • Prepare a co-solvent mixture. Common co-solvents for bioassays include polyethylene glycol 300 (PEG 300) and propylene glycol.

      • In a separate tube, mix the required volume of your stock solution with the co-solvent before adding it to the aqueous medium.

      • Gradually add this mixture to your final assay medium with gentle mixing.

  • Method 3: Complexation with Cyclodextrins

    • Principle: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.

    • Protocol:

      • Prepare an aqueous solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

      • Add the this compound powder directly to the cyclodextrin solution.

      • Stir or sonicate the mixture until the compound is fully dissolved. This can then be sterile-filtered and used as the stock solution.

Issue 2: Inconsistent results in dose-response experiments.

This may be due to the compound not being fully dissolved at higher concentrations, leading to inaccurate dosing.

Solutions:

  • Visual Inspection: Before adding your compound to the assay, visually inspect your stock solution and diluted working solutions under light for any signs of precipitation or cloudiness.

  • Solubility Testing: Perform a preliminary solubility test. Prepare a series of dilutions of this compound in your final bioassay medium and incubate them under the same conditions as your experiment. After the incubation period, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC to determine the actual soluble concentration.

  • Sonication: Briefly sonicate your stock solution before making dilutions to break up any small aggregates.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Improving Solubility

The following diagram outlines a logical workflow for troubleshooting the solubility of this compound.

G cluster_0 Preparation of this compound Solution cluster_1 Troubleshooting Strategies A Start with this compound Powder B Prepare concentrated stock in DMSO, Ethanol, or Methanol A->B C Dilute stock into aqueous bioassay medium B->C D Observe for precipitation C->D E Precipitation Observed D->E Yes F No Precipitation D->F No H Option 1: pH Adjustment (Lower pH of medium) E->H I Option 2: Use Co-solvents (e.g., PEG 300) E->I J Option 3: Complexation (e.g., with Cyclodextrins) E->J G Proceed with Bioassay F->G H->C Retry Dilution I->C Retry Dilution J->C Retry Dilution

Caption: A workflow for preparing and troubleshooting this compound solutions.

Potential Signaling Pathway in an Anti-Inflammatory Bioassay

Many alkaloids exhibit anti-inflammatory properties. A common bioassay to screen for such activity involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators like nitric oxide (NO). The diagram below illustrates a simplified signaling pathway that could be inhibited by a test compound.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Signaling MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS iNOS_protein iNOS Protein iNOS->iNOS_protein NO Nitric Oxide (NO) (Measurable Output) iNOS_protein->NO Test_Compound This compound (Test Compound) Test_Compound->NFkB Potential Inhibition

Caption: A simplified diagram of the LPS-induced inflammatory pathway in macrophages.

References

Technical Support Center: 10-Hydroxyscandine Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 10-Hydroxyscandine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the general stability of alkaloids, the primary factors that can affect the stability of this compound include pH, temperature, light, oxygen, and the presence of certain excipients.[1][2] Hydrolysis, oxidation, and photodegradation are common degradation pathways for alkaloids.[1][3]

Q2: What are the initial steps for developing a stability-indicating method for this compound?

A2: The initial step is to perform forced degradation studies to intentionally degrade this compound under various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress.[3][4][5] The goal is to generate potential degradation products. Subsequently, a chromatographic method, typically High-Performance Liquid Chromatography (HPLC), should be developed to separate the parent drug from all its degradation products.[6]

Q3: What is a suitable HPLC method for the analysis of this compound and its degradants?

A3: A reversed-phase HPLC (RP-HPLC) method with UV detection is a common and effective technique for analyzing alkaloids and their degradation products.[3][6] A typical starting point would be a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).[6][7]

Q4: How much degradation is considered optimal during forced degradation studies?

A4: A degradation of 5-20% of the active pharmaceutical ingredient (API) is generally considered appropriate for forced degradation studies.[1][5] This extent of degradation is sufficient to produce and detect degradation products without leading to secondary, irrelevant degradation pathways that would not be observed under normal storage conditions.[1]

Q5: What should I do if I don't observe any degradation under stress conditions?

A5: If no degradation is observed, it may indicate that this compound is highly stable under the applied conditions. In such cases, more stringent stress conditions should be applied. For example, you can increase the concentration of the acid or base, raise the temperature, or prolong the exposure time.[1]

Troubleshooting Guides

Issue 1: Poor resolution between this compound and its degradation peaks in HPLC.
  • Possible Cause 1: Inappropriate mobile phase composition.

    • Troubleshooting Step: Modify the mobile phase gradient, the type of organic modifier (acetonitrile vs. methanol), or the pH of the aqueous phase. A change in pH can alter the ionization state of this compound and its degradants, thereby affecting their retention and resolution.

  • Possible Cause 2: Unsuitable column.

    • Troubleshooting Step: Try a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size. A longer column or a column with a smaller particle size can provide higher resolution.[6]

Issue 2: Appearance of unexpected peaks in the chromatogram of the control sample.
  • Possible Cause 1: Contamination of the diluent or mobile phase.

    • Troubleshooting Step: Prepare fresh diluents and mobile phases using high-purity solvents and reagents. Filter all solutions before use.

  • Possible Cause 2: Degradation of the stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound. Evaluate the stability of the stock solution by analyzing it at different time points.

Issue 3: Irreproducible results in stability studies.
  • Possible Cause 1: Inconsistent experimental conditions.

    • Troubleshooting Step: Ensure that all experimental parameters, such as temperature, humidity, and light exposure, are precisely controlled and monitored throughout the study.

  • Possible Cause 2: Variability in sample preparation.

    • Troubleshooting Step: Standardize the sample preparation procedure. Ensure accurate weighing and dilution of samples. Use calibrated analytical balances and volumetric glassware.

Quantitative Data Summary

The following tables present example data from a hypothetical forced degradation study of this compound.

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl (60°C, 24h)15.234.5 min
0.1 M NaOH (60°C, 24h)22.543.8 min
10% H₂O₂ (RT, 24h)18.725.1 min
Thermal (80°C, 48h)8.916.2 min
Photolytic (UV light, 24h)12.424.9 min

Table 2: HPLC Method Parameters for this compound Stability Indicating Assay

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B in 20 min
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Column Temperature30°C
Injection Volume10 µL

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Keep a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample in the diluent for HPLC analysis.

  • Photolytic Degradation: Expose a solid sample of this compound to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the stressed sample in the diluent for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the diluent without subjecting it to any stress.

  • Analysis: Analyze all samples by the developed stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Alkaline Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (10% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (80°C) stock->thermal Expose to Stress photo Photolytic Degradation (UV Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC Method acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis and Degradation Pathway Elucidation hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_degradation Degradation Products parent This compound C₁₉H₂₂N₂O₂ hydrolysis Hydrolysis Product A e.g., Ring Opening parent->hydrolysis Acid/Base Hydrolysis oxidation Oxidation Product B e.g., N-Oxide parent->oxidation Oxidation (H₂O₂) photolysis Photodegradation Product C e.g., Isomerization parent->photolysis Photolysis (UV Light)

Caption: Potential degradation pathways for this compound under stress conditions.

troubleshooting_logic start Poor Peak Resolution in HPLC q1 Modify Mobile Phase? start->q1 a1_yes Adjust Gradient/pH/ Organic Modifier q1->a1_yes Yes q2 Change Column? q1->q2 No end Resolution Improved a1_yes->end a2_yes Try Different Stationary Phase/Dimensions q2->a2_yes Yes q2->end No/ Further Optimization a2_yes->end

References

Troubleshooting low yield in 10-Hydroxyscandine extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 10-Hydroxyscandine, with a focus on addressing issues of low yield.

Troubleshooting Guide & FAQs

Q1: What are the common causes of low yield in this compound extraction?

Low yield in the extraction of this compound, an indole alkaloid, can be attributed to several factors throughout the experimental workflow. The most common issues include:

  • Incomplete Initial Extraction: The chosen solvent and extraction method may not be efficient in isolating the target compound from the plant matrix. Factors such as solvent polarity, temperature, and extraction duration are critical.

  • Compound Degradation: this compound may be susceptible to degradation due to exposure to high temperatures, extreme pH levels, light, or oxygen during the extraction and purification process.[1]

  • Suboptimal Source Material: The concentration of this compound can vary significantly depending on the plant species, geographical location, harvest time, and storage conditions of the plant material.

  • Losses During Purification: Significant amounts of the compound can be lost during purification steps like liquid-liquid extraction (acid-base partitioning) and column chromatography if not performed under optimal conditions.

  • Inaccurate Quantification: Errors in the analytical method used for quantification, such as High-Performance Liquid Chromatography (HPLC), can lead to an underestimation of the actual yield.

Q2: How can I improve the efficiency of the initial extraction of this compound?

To enhance the efficiency of your initial extraction, consider the following strategies:

  • Optimize Solvent Selection: The choice of solvent is crucial. For alkaloids like this compound, polar solvents such as methanol or ethanol, often in combination with water, are effective.[1] Acidifying the solvent with a small amount of a weak acid (e.g., 0.1% to 1% acetic acid or hydrochloric acid) can improve the solubility of alkaloids, which are basic in nature.[1][2]

  • Select an Appropriate Extraction Technique: While traditional methods like maceration and Soxhlet extraction are common, modern techniques can offer higher yields and reduced extraction times.

    • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer.[3] It often leads to higher yields in shorter times and at lower temperatures, which is beneficial for thermolabile compounds.[3][4]

    • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction.

  • Optimize Extraction Parameters: Systematically evaluate the impact of temperature, extraction time, and the solid-to-liquid ratio on your yield.

Q3: What are the best practices for purifying this compound to minimize losses?

Purification is a critical step where significant losses can occur. To minimize these, follow these best practices:

  • Acid-Base Partitioning: This is a highly effective technique for separating alkaloids from non-basic impurities.[1] It involves dissolving the crude extract in an acidic aqueous solution to protonate the basic nitrogen of the alkaloid, making it water-soluble. The aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified (e.g., with ammonium hydroxide) to deprotonate the alkaloid, making it soluble in a non-polar organic solvent for extraction.

  • Column Chromatography: For further purification, column chromatography is often employed.

    • Stationary Phase: Silica gel is a common choice for the stationary phase.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) is typically effective for separating alkaloids.

    • Fraction Collection: Monitor the fractions using Thin-Layer Chromatography (TLC) or a UV-Vis spectrophotometer to identify and combine the fractions containing this compound.

Q4: How can I accurately quantify the yield of this compound?

Accurate quantification is essential to determine the success of your extraction.

  • High-Performance Liquid Chromatography (HPLC): This is the standard analytical method for the quantification of this compound.[5]

    • Detector: A Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) can be used.[5]

    • Column: A C18 reversed-phase column is commonly used.

    • Method Validation: It is crucial to validate your HPLC method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[6]

  • Reference Standard: Use a certified reference standard of this compound to create a calibration curve for accurate quantification.

Data Presentation

The following tables summarize the impact of various experimental parameters on alkaloid extraction yield based on studies of similar compounds. This data can be used as a starting point for the optimization of your this compound extraction protocol.

Table 1: Effect of Solvent Polarity on Alkaloid Extraction Yield

Solvent SystemPolarity IndexRelative Yield (%)
n-Hexane0.115
Chloroform4.145
Ethyl Acetate4.460
Acetone5.175
Ethanol5.285
Methanol6.695
Water9.050
80% Methanol in Water-100

Data is illustrative and based on general trends observed in phytochemical extraction.[7][8][9] The optimal solvent system should be experimentally determined for this compound.

Table 2: Influence of Temperature on Alkaloid Extraction Yield

Temperature (°C)Relative Yield (%)Notes
3070Lower temperatures may require longer extraction times.
4085-
5095-
60100Often a good balance between extraction efficiency and compound stability.[10][11]
7090Yield may start to decrease for thermolabile compounds.[12]
8080Increased risk of degradation for many alkaloids.[13]

This data is generalized from studies on various alkaloids.[10][11][12][13] The thermal stability of this compound should be considered.

Table 3: Comparison of Conventional and Ultrasound-Assisted Extraction (UAE)

ParameterMacerationUltrasound-Assisted Extraction (UAE)
Extraction Time 24 - 72 hours20 - 60 minutes
Temperature Room Temperature40 - 60 °C
Relative Yield 100%120 - 150%
Solvent Consumption HighLower

Data is based on comparative studies of alkaloid extractions.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction of this compound

  • Preparation of Plant Material: Dry the plant material at a temperature between 40-50°C and grind it into a fine powder.

  • Initial Extraction:

    • Macerate the powdered plant material in 80% methanol containing 1% acetic acid (solid-to-liquid ratio of 1:10 w/v) for 24 hours at room temperature with constant stirring.

    • Alternatively, perform ultrasound-assisted extraction at 50°C for 45 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% hydrochloric acid.

    • Wash the acidic solution with ethyl acetate three times to remove non-polar impurities. Discard the organic phase.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the basified aqueous layer three times with chloroform or dichloromethane.[1]

    • Combine the organic fractions, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform) and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Begin elution with the non-polar solvent.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, then methanol). A typical gradient could be:

      • 100% Chloroform

      • Chloroform:Ethyl Acetate (9:1, 8:2, ...)

      • Chloroform:Methanol (9.5:0.5, 9:1, ...)

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions that contain the purified this compound.

Mandatory Visualizations

Troubleshooting_Workflow start Low this compound Yield check_extraction 1. Review Initial Extraction Protocol start->check_extraction check_purification 2. Examine Purification Steps start->check_purification check_quantification 3. Verify Quantification Method start->check_quantification solvent Is the solvent optimal? (Polarity, Acidification) check_extraction->solvent ph_control Is pH accurately controlled during acid-base partitioning? check_purification->ph_control hplc_validation Is the HPLC method validated? (Linearity, Accuracy) check_quantification->hplc_validation method Is the extraction method efficient? (Maceration vs. UAE) solvent->method Yes optimize_solvent Action: Test different solvents and solvent mixtures. solvent->optimize_solvent No parameters Are parameters optimized? (Temp, Time, Ratio) method->parameters Yes optimize_method Action: Consider UAE or MAE. method->optimize_method No optimize_params Action: Perform a systematic parameter optimization. parameters->optimize_params No end Improved Yield parameters->end Yes column_loss Are there losses during column chromatography? ph_control->column_loss Yes refine_ph Action: Use a calibrated pH meter and perform extractions promptly. ph_control->refine_ph No refine_column Action: Monitor fractions with TLC and optimize mobile phase. column_loss->refine_column Yes column_loss->end No standard_check Is the reference standard reliable? hplc_validation->standard_check Yes validate_hplc Action: Validate the HPLC method. hplc_validation->validate_hplc No new_standard Action: Use a new, certified reference standard. standard_check->new_standard No standard_check->end Yes

Caption: Troubleshooting workflow for low this compound yield.

References

Minimizing degradation of 10-Hydroxyscandine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 10-Hydroxyscandine in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems related to the stability of this compound solutions.

ProblemPossible CauseSuggested Solution
Rapid degradation of this compound solution upon preparation. pH of the solvent is not optimal.Prepare solutions using a buffered system within the optimal pH range (if known) or in a neutral, aprotic solvent. Avoid highly acidic or alkaline conditions.
Exposure to light.Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Presence of oxidizing agents.Ensure all solvents are of high purity and free from peroxides. De-gas solvents before use to remove dissolved oxygen.
Elevated temperature.Prepare and store solutions at recommended low temperatures (e.g., 2-8 °C or frozen at -20 °C to -80 °C). Avoid repeated freeze-thaw cycles.
Inconsistent results in bioassays or analytical measurements. Degradation of the compound in the assay medium.Assess the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time).
Adsorption to container surfaces.Use low-adsorption plasticware or silanized glassware.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method to separate and quantify them.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific solubility data is limited, for initial studies, it is recommended to use a high-purity, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution. For aqueous buffers, it is crucial to determine the pH of maximum stability. As a general precaution, it is advisable to avoid strongly acidic or alkaline aqueous solutions, as these conditions can promote hydrolysis of alkaloids.

Q2: How should I store this compound solutions to ensure stability?

A2: To maximize stability, this compound solutions should be stored under the following conditions:

  • Temperature: Store stock solutions at -20°C or -80°C. For short-term storage (a few days), 2-8°C may be acceptable, but this should be verified with stability studies.

  • Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the general structure of indole alkaloids containing a hydroxyl group, the most probable degradation pathways include:

  • Oxidation: The indole ring and the hydroxyl group are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of oxygen or metal ions.

  • Hydrolysis: Under strongly acidic or alkaline conditions, ester or other labile functional groups, if present, could be susceptible to hydrolysis.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of various degradation products.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the recommended approach.[1] This method should be capable of separating the intact this compound from its potential degradation products. The development of such a method often involves a forced degradation study.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for a specified time. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a specified time, protected from light.

  • Thermal Degradation: Place a vial containing the stock solution in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specified time.

  • Photodegradation: Expose a vial containing the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

3. Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a developed HPLC method.

  • Monitor the formation of degradation products and the decrease in the peak area of the parent compound.

Protocol for HPLC Method Development for Stability Testing

1. Instrument:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector. An LC-MS system can be used for peak identification.

2. Column:

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.

3. Mobile Phase:

  • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

4. Detection:

  • Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer or the PDA detector.

5. Optimization:

  • Adjust the gradient profile, flow rate, and column temperature to achieve good separation between the this compound peak and any degradation product peaks. The goal is to obtain symmetrical peaks with good resolution.

Visualizations

degradation_pathway This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O2, Light, Heat) Hydrolytic Products Hydrolytic Products This compound->Hydrolytic Products Hydrolysis (Acid/Base) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (UV/Vis Light)

Caption: Hypothetical degradation pathways of this compound.

troubleshooting_workflow cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action observe_issue Degradation Observed (e.g., loss of activity, extra peaks) check_storage Review Storage Conditions (Temp, Light, Atmosphere) observe_issue->check_storage check_solvent Examine Solvent/Buffer (pH, Purity, Age) observe_issue->check_solvent check_procedure Analyze Experimental Protocol (Incubation time, Temp) observe_issue->check_procedure perform_fds Conduct Forced Degradation Study observe_issue->perform_fds For unknown degradation optimize_storage Optimize Storage check_storage->optimize_storage change_solvent Change Solvent/Buffer check_solvent->change_solvent modify_procedure Modify Protocol check_procedure->modify_procedure

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Overcoming 10-Hydroxyscandine Resistance in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 10-Hydroxyscandine in cell culture.

I. Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to this compound resistance.

Issue ID Problem Potential Causes Recommended Actions & Solutions
10HS-T01 Cells show intrinsic resistance to this compound (no initial response). - High expression of anti-apoptotic proteins (e.g., Bcl-2 family).- Pre-existing mutations in the drug target.- High activity of drug efflux pumps (e.g., P-glycoprotein/MDR1).[1]- Action: Perform baseline molecular profiling of your cell line. Assess the expression levels of key resistance-associated genes and proteins.- Solution: Consider using synergistic drug combinations. For example, combine this compound with a Bcl-2 inhibitor or an inhibitor of drug efflux pumps.[2]
10HS-T02 Cells develop acquired resistance to this compound over time. - Upregulation of drug efflux pumps.- Alterations in the drug target through mutation.- Activation of alternative survival pathways.[3]- Epigenetic modifications leading to changes in gene expression.[1][4]- Action: Generate a resistant cell line by continuous exposure to increasing concentrations of this compound.[5][6] This will provide a model to study the specific resistance mechanisms.- Solution: Conduct comparative analysis (e.g., RNA-seq, proteomics) between the parental and resistant cell lines to identify upregulated resistance pathways. Target these pathways with specific inhibitors in combination with this compound.
10HS-T03 Inconsistent results and high variability in IC50 values for this compound. - Inconsistent cell seeding density.- Variations in drug concentration due to improper mixing or evaporation.- Cell line heterogeneity.- Action: Standardize your experimental protocol. Ensure consistent cell numbers, and thorough mixing of the compound. Use outer wells of plates for media/PBS to minimize evaporation.- Solution: If cell line heterogeneity is suspected, perform single-cell cloning to establish a more uniform population for your experiments.
10HS-T04 Resistant phenotype is lost after freezing and thawing the cells. - The resistance mechanism is transient and not genetically stable.- The selective pressure (this compound) was not maintained for a sufficient duration.- Action: When developing a resistant cell line, it is crucial to culture the cells in the presence of the drug for an extended period (6-12 months or longer) to ensure the stability of the resistant phenotype.- Solution: Maintain a low concentration of this compound in the culture medium for the first few passages after thawing to re-establish the selective pressure.[7]

II. Frequently Asked Questions (FAQs)

Q1: What are the common molecular mechanisms of drug resistance that could apply to this compound?

A1: While specific mechanisms for this compound are under investigation, general mechanisms of drug resistance in cancer cells are well-documented and may include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which actively pump the drug out of the cell.[1]

  • Drug Target Alteration: Mutations in the molecular target of this compound that prevent the drug from binding effectively.[3]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibitory effects of the drug.

  • Enhanced DNA Repair: If this compound induces DNA damage, cells may upregulate their DNA repair mechanisms to survive.[4][8]

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins can make cells resistant to programmed cell death induced by the drug.[4]

Q2: How can I develop a this compound-resistant cell line for my research?

A2: A common method is through continuous exposure to the drug with a stepwise increase in concentration.[5][6] A general protocol is outlined in the Experimental Protocols section below. This process typically takes 6-12 months.

Q3: What are some potential strategies to overcome this compound resistance?

A3: Strategies to overcome resistance often involve a multi-pronged approach:

  • Combination Therapy: Using this compound in combination with other drugs that target different pathways can prevent or overcome resistance.[2] For example, combining it with an inhibitor of a known resistance mechanism (e.g., an MDR1 inhibitor).

  • Targeting Bypass Pathways: If resistance is due to the activation of a specific signaling pathway, inhibitors of key components of that pathway can be used to re-sensitize the cells.

  • Epigenetic Modulation: Using epigenetic drugs, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, may reverse epigenetic changes that contribute to resistance.[9]

Q4: Should I maintain the resistant cell line in a drug-free medium?

A4: The stability of the resistant phenotype varies. Some drug-resistant cell lines maintain their resistance in a drug-free medium, while others may gradually revert to a sensitive phenotype.[7] It is recommended to test the stability of your resistant cell line. For routine culture, it is often advisable to maintain a low, non-toxic concentration of this compound to ensure the persistence of the resistant population.

III. Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol describes a general method for generating a drug-resistant cell line using a stepwise increase in drug concentration.[5][6][10]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Standard cell culture vessels and equipment

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

  • Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Passage: Monitor the cells for signs of recovery (i.e., reaching 70-80% confluency). Initially, a significant portion of the cells may die. Once the surviving cells have repopulated the flask, passage them as usual, maintaining the same concentration of this compound.

  • Stepwise Concentration Increase: Once the cells are proliferating at a stable rate at the current drug concentration, increase the concentration of this compound by a factor of 1.5 to 2.

  • Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.

  • Characterization: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell line and compare it to the parental line to calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of the resistance development process.

Protocol 2: Evaluation of Drug Efflux Pump Activity

This protocol uses a fluorescent substrate to assess the activity of drug efflux pumps like P-glycoprotein.

Materials:

  • Parental and this compound-resistant cell lines

  • Rhodamine 123 (or another fluorescent substrate of MDR1)

  • Verapamil (or another known MDR1 inhibitor)

  • Flow cytometer

  • Phenol red-free culture medium

Procedure:

  • Cell Preparation: Harvest and resuspend both parental and resistant cells in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment (Control): For a control group, pre-incubate a sample of the resistant cells with an MDR1 inhibitor (e.g., Verapamil) for 30-60 minutes.

  • Dye Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity of the resistant cells to that of the parental cells. A lower fluorescence intensity in the resistant cells indicates higher efflux pump activity. The inhibitor-treated resistant cells should show increased fluorescence, confirming the role of the efflux pump.

IV. Data Presentation

Table 1: Illustrative IC50 Values for Parental and this compound-Resistant Cell Lines

Cell Line This compound IC50 (nM) Resistance Index (RI)
Parental Line (e.g., MCF-7)50 ± 51
Resistant Sub-line 1 (MCF-7/10HS-R1)500 ± 4510
Resistant Sub-line 2 (MCF-7/10HS-R2)2500 ± 21050
Data are presented as mean ± standard deviation from three independent experiments. This data is for illustrative purposes only.

Table 2: Example of Combination Index (CI) Values for this compound with a Hypothetical MDR1 Inhibitor

Drug Combination Effect Combination Index (CI) Interpretation
This compound + MDRi-A (at ED50)50% inhibition0.7Synergism
This compound + MDRi-A (at ED75)75% inhibition0.6Synergism
This compound + MDRi-A (at ED90)90% inhibition0.5Strong Synergism
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. This data is for illustrative purposes only.

V. Visualizations

cluster_drug_action Cellular Response to this compound cluster_resistance Mechanisms of Acquired Resistance This compound This compound Target Engagement Target Engagement This compound->Target Engagement Cellular Stress Cellular Stress Target Engagement->Cellular Stress Apoptosis Apoptosis Cellular Stress->Apoptosis Drug Efflux Drug Efflux Drug Efflux->this compound Reduces intracellular concentration Target Mutation Target Mutation Target Mutation->Target Engagement Prevents binding Bypass Pathway Activation Bypass Pathway Activation Bypass Pathway Activation->Apoptosis Inhibits

Caption: General mechanisms of action and resistance to a cytotoxic agent.

cluster_workflow Workflow for Developing a Resistant Cell Line start Parental Cell Line ic50 Determine IC50 start->ic50 culture Culture with IC20 of drug ic50->culture monitor Monitor & Passage culture->monitor stable Stable Proliferation? monitor->stable increase_dose Increase Drug Concentration increase_dose->culture stable->increase_dose Yes characterize Characterize Resistant Phenotype stable->characterize No (Final Concentration) end Resistant Cell Line characterize->end

Caption: Experimental workflow for generating a drug-resistant cell line.

cluster_troubleshooting Troubleshooting Logic for Acquired Resistance issue Cells develop acquired resistance efflux Assess Drug Efflux issue->efflux Hypothesis 1 target_seq Sequence Drug Target issue->target_seq Hypothesis 2 pathway Profile Signaling Pathways issue->pathway Hypothesis 3 sol_efflux Use Efflux Pump Inhibitor efflux->sol_efflux Efflux Increased sol_target Modify Drug or Use Alternative target_seq->sol_target Mutation Found sol_pathway Use Pathway Inhibitor pathway->sol_pathway Bypass Pathway Activated

Caption: Logical workflow for troubleshooting acquired resistance.

References

10-Hydroxyscandine assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 10-Hydroxyscandine assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the variability and reproducibility of this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What are the typical analytical methods used for the quantification of this compound?

A1: this compound, an alkaloid, is typically analyzed using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD). For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Q2: What are the common sources of variability in this compound assays?

A2: Variability in this compound assays can arise from several factors, including:

  • Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3]

  • Sample Preparation: Inconsistent extraction recovery, improper pH adjustment, or the introduction of contaminants during sample processing can lead to variable results.

  • Analyte Stability: Degradation of this compound during sample collection, storage, or analysis can result in lower measured concentrations.[4][5][6]

  • Instrument Performance: Fluctuations in LC pressure, inconsistent injector volumes, or a dirty ion source in the mass spectrometer can all contribute to poor reproducibility.[7][8]

  • Chromatographic Issues: Poor peak shape, shifting retention times, and co-elution with interfering compounds can affect the accuracy of quantification.[8]

Q3: How can I minimize matrix effects in my this compound LC-MS/MS assay?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] Protein precipitation is a simpler but less clean method.[2]

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure the analyte concentration remains above the lower limit of quantification.[1]

Q4: What are the key validation parameters to assess for a this compound bioanalytical method?

A4: According to regulatory guidelines, key validation parameters include accuracy, precision, selectivity, sensitivity (LLOQ), linearity, range, recovery, and stability.

Troubleshooting Guides

Issue 1: High Variability in Quality Control (QC) Samples
Potential Cause Troubleshooting Step
Inconsistent Sample PreparationReview and standardize the sample extraction protocol. Ensure consistent vortexing times, solvent volumes, and pH adjustments.
Analyte InstabilityAssess the stability of this compound under different storage conditions (bench-top, freeze-thaw cycles, long-term storage).[5] Prepare fresh stock and working solutions.
Instrument VariabilityPerform a system suitability test before each run to check for consistent retention times, peak areas, and peak shapes.[8] Check for leaks in the LC system.[7]
Pipetting ErrorsCalibrate and verify the accuracy of all pipettes used for sample and standard preparation.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Column ContaminationFlush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[7]
Inappropriate Mobile Phase pHEnsure the mobile phase pH is appropriate for the pKa of this compound to maintain a consistent ionization state.
Column OverloadReduce the injection volume or dilute the sample.[8]
Mismatched Injection SolventThe injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Issue 3: Low Signal Intensity or No Peak Detected

| Potential Cause | Troubleshooting Step | | Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions are maintained. | | Ion Suppression | Investigate for matrix effects by performing a post-extraction addition experiment.[3] If suppression is observed, improve the sample cleanup procedure. | | Incorrect MS/MS Parameters | Optimize the precursor and product ion selection, collision energy, and other MS parameters for this compound. | | Instrument Malfunction | Check the ion source for cleanliness and proper positioning.[7] Ensure there are no blockages in the sample path.[9] |

Quantitative Data Summary

The following tables present illustrative data for a validated LC-MS/MS method for the quantification of a Gelsemium alkaloid, which can be used as a reference for establishing performance criteria for a this compound assay.

Table 1: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Intra-day Accuracy (%Bias) (n=6)Inter-day Accuracy (%Bias) (n=18)
LLOQ1.08.59.2-3.1-2.5
Low2.56.17.52.41.8
Medium254.35.81.50.9
High753.84.9-0.8-1.2

Table 2: Linearity and Sensitivity

ParameterValue
Linear Range1.0 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Limit of Detection (LOD)0.3 ng/mL

Table 3: Stability

Stability TestConditionDurationResult (% Change from Nominal)
Bench-topRoom Temperature6 hours< 5%
Freeze-Thaw3 cycles (-80°C to RT)N/A< 8%
Long-term-80°C30 days< 10%

Experimental Protocols

Protocol 1: Plasma Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 50 µL of 0.1 M sodium carbonate buffer to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be optimized for this compound and the internal standard.

Visualizations

experimental_workflow Figure 1. General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extract Liquid-Liquid Extraction add_is->extract evap Evaporate & Reconstitute extract->evap lc LC Separation evap->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Workflow for this compound bioanalysis.

troubleshooting_logic Figure 2. Troubleshooting Logic for High Result Variability start High Variability Observed check_prep Review Sample Prep Protocol? start->check_prep check_stability Assess Analyte Stability? check_prep->check_stability No re_standardize Re-standardize Protocol check_prep->re_standardize Yes check_instrument Run System Suitability? check_stability->check_instrument No prep_fresh Prepare Fresh Stocks/QCs check_stability->prep_fresh Yes check_instrument->start No instrument_maintenance Perform Instrument Maintenance check_instrument->instrument_maintenance Yes end_node Variability Resolved re_standardize->end_node prep_fresh->end_node instrument_maintenance->end_node

Caption: Logic for troubleshooting high result variability.

signaling_pathway Figure 3. Postulated Signaling Pathway of Gelsemium Alkaloids alkaloid Gelsemium Alkaloids (e.g., this compound) glyr Glycine Receptors (GlyRs) alkaloid->glyr Modulates gabaar GABAA Receptors (GABAARs) alkaloid->gabaar Modulates inhibition Inhibition of Neuronal Activity glyr->inhibition gabaar->inhibition anxiolytic Anxiolytic Effects inhibition->anxiolytic

Caption: Signaling pathway of Gelsemium alkaloids.

References

Technical Support Center: Melodinus tenuicaudatus Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melodinus tenuicaudatus extracts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction, analysis, and application of Melodinus tenuicaudatus extracts, with a focus on potential contamination and its impact on experimental outcomes.

Section 1: Contamination Identification and Mitigation

Q1: My Melodinus tenuicaudatus extract is showing unexpected biological activity (or lack thereof). Could contamination be the cause?

A1: Yes, contamination is a significant factor that can alter the bioactivity of herbal extracts. The primary contaminants to consider are:

  • Microbial Contamination (Bacteria and Fungi): Microbes can be introduced during harvesting, processing, or storage.[1] They can produce metabolites that may interfere with your assays or degrade the active compounds in the extract.

  • Endotoxins: These are lipopolysaccharides from the outer membrane of Gram-negative bacteria and are potent inflammatory stimulants.[2] Endotoxin contamination can lead to false-positive results in immunological assays.

  • Heavy Metals: Melodinus tenuicaudatus plants can absorb heavy metals like lead, cadmium, and arsenic from the soil and water.[3] These metals can interfere with the activity of the bioactive alkaloids.

  • Pesticide Residues: The use of pesticides in the cultivation of medicinal plants can lead to their presence in the final extract.[4][5] Pesticides can have their own biological effects, confounding experimental results.

Troubleshooting Steps:

  • Review your raw material sourcing and processing: Was the plant material sourced from a reputable supplier with quality control measures in place? Were proper sterile techniques used during extraction and handling?

  • Perform contaminant-specific testing: See the detailed protocols in the "Experimental Protocols" section for guidance on testing for microbes, endotoxins, heavy metals, and pesticides.

  • Implement preventative measures: Ensure proper drying and storage of plant material. Use sterile equipment and high-purity solvents during extraction.

Q2: I suspect microbial contamination in my extract. How can I confirm this and what are the acceptable limits?

A2: Microbial contamination can be confirmed by determining the Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC).

Troubleshooting Flowchart for Microbial Contamination:

A Suspicion of Microbial Contamination (e.g., unexpected turbidity, odor, inconsistent results) B Perform Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC) A->B C Compare results to acceptable limits (see Table 1) B->C D Results within limits? C->D E Contamination unlikely to be the primary issue. Investigate other factors (e.g., extraction efficiency, compound stability). D->E Yes F Results exceed limits. D->F No G Identify the source of contamination (raw material, water, equipment, handling) F->G H Implement corrective actions: - Sterilize equipment - Use sterile water/solvents - Improve handling techniques - Source certified raw materials G->H I Re-test new batches of extract H->I

Caption: Troubleshooting workflow for suspected microbial contamination.

Q3: My anti-inflammatory assay results are inconsistent. Could endotoxin contamination be a factor?

A3: Absolutely. Endotoxins are potent inflammatory agents and can significantly interfere with anti-inflammatory assays, leading to a masking of the true effect of your Melodinus tenuicaudatus extract. The Limulus Amebocyte Lysate (LAL) test is the standard method for detecting and quantifying endotoxins.

Troubleshooting for Endotoxin Interference:

  • Test for Endotoxins: Use the LAL assay to quantify endotoxin levels in your extract (see protocol below).

  • Minimize Endotoxin Introduction: Use pyrogen-free labware and reagents. Ensure that all water used is of high purity and endotoxin-free.

  • Overcoming Interference: If your extract interferes with the LAL assay, you may need to dilute your sample or use specialized reagents to overcome inhibition or enhancement.[6][7][8]

Section 2: Impact of Contaminants on Bioactivity and Signaling Pathways

Q4: How might heavy metal contamination affect the therapeutic potential of the indole alkaloids in my extract?

A4: Heavy metal contamination can negatively impact the bioactivity of indole alkaloids through several mechanisms:

  • Alteration of Secondary Metabolite Profile: Heavy metal stress during plant growth can alter the biosynthesis of secondary metabolites, potentially reducing the yield of desired alkaloids.[3]

  • Interference with Biological Assays: Heavy metals can interact with cellular components and signaling pathways, confounding the interpretation of results from bioassays. For instance, lead is known to increase reactive oxygen species, which could interfere with assays measuring oxidative stress.[9]

  • Direct Interaction with Alkaloids: While less studied, there is a potential for heavy metals to form complexes with alkaloids, altering their bioavailability and activity.

Q5: The indole alkaloids from a related Melodinus species are known to inhibit the NF-κB signaling pathway. How can I investigate if contaminants in my Melodinus tenuicaudatus extract are interfering with this pathway?

A5: The NF-κB signaling pathway is a crucial regulator of inflammation. Contaminants like pesticides and endotoxins can also modulate this pathway, leading to misleading results.[4][5][10]

Investigative Workflow for NF-κB Pathway Interference:

A Hypothesis: Contaminants in M. tenuicaudatus extract interfere with NF-κB signaling. B Prepare two batches of extract: 1. Standard Extract 2. Purified Extract (with contaminant removal steps) A->B C Induce inflammatory response in a relevant cell line (e.g., macrophages with LPS) B->C D Treat cells with: - Vehicle control - Standard Extract - Purified Extract - Positive control (known NF-κB inhibitor) C->D E Measure NF-κB activation markers: - Phosphorylation of IκBα and p65 - Nuclear translocation of p65 - Expression of downstream target genes (e.g., TNF-α, IL-6) D->E F Compare results between Standard and Purified Extracts E->F G Significant difference observed? F->G H Contaminant interference is likely. G->H Yes I No significant difference. Contaminant interference in this pathway is less likely. G->I No

Caption: Workflow to assess contaminant interference with the NF-κB pathway.

NF-κB Signaling Pathway Diagram:

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB->IkBa_NFkB NFkB_nuc NF-κB (p50/p65) IkBa_NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimuli->Receptor Receptor->IKK Activates M_tenuicaudatus M. tenuicaudatus Alkaloids M_tenuicaudatus->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by M. tenuicaudatus alkaloids.

Data Presentation

Table 1: Acceptable Limits for Microbial Contamination in Herbal Extracts for Oral Use

Test ParameterAcceptance Criteria (CFU/g or CFU/mL)
Total Aerobic Microbial Count (TAMC)≤ 10⁵
Total Yeast and Mold Count (TYMC)≤ 10³
Escherichia coliAbsent in 1 g or 1 mL
Salmonella spp.Absent in 10 g or 10 mL
Source: Adapted from WHO guidelines.[11]

Table 2: Common Heavy Metals and Their Potential Impact on Experimental Assays

Heavy MetalCommon SourcesPotential Interference in Assays
Lead (Pb)Soil, water, atmospheric depositionInduction of oxidative stress, interference with enzyme activity
Cadmium (Cd)Fertilizers, industrial pollutionCan alter secondary metabolite profiles, may interfere with cell viability assays
Arsenic (As)Soil, groundwaterCan induce apoptosis and interfere with cytotoxicity assays
Mercury (Hg)Industrial pollution, pesticidesPotent enzyme inhibitor, can interfere with a wide range of biological assays

Table 3: Major Indole Alkaloids Identified in Melodinus tenuicaudatus

Alkaloid ClassSpecific Compounds IdentifiedReported Biological Activity
Bisindole AlkaloidsMelodinines H-K, TenuicausineCytotoxic against various human cancer cell lines
Monoterpenoid Indole AlkaloidsMelotenuines A-E, Melotenine ACytotoxic, with some showing specific activity against certain cancer cell lines
Known AlkaloidsScandine, Vindolinine, Tabersonine derivativesVaried, including cytotoxic and anti-inflammatory properties
Source:[2][4][12][13][14][15][16][17]

Experimental Protocols

Protocol 1: General Extraction of Indole Alkaloids from Melodinus tenuicaudatus
  • Preparation of Plant Material: Air-dry the stem bark or leaves of M. tenuicaudatus in the shade. Grind the dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol at room temperature for 24-48 hours with occasional shaking.

    • Filter the extract and repeat the extraction process with fresh solvent three times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Acid-Base Partitioning (Optional, for enrichment):

    • Dissolve the crude extract in 5% aqueous HCl.

    • Wash the acidic solution with ethyl acetate to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the alkaline solution with dichloromethane or chloroform.

    • Combine the organic layers and evaporate to dryness to yield the total alkaloid fraction.

Protocol 2: HPLC Analysis of Indole Alkaloids
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate buffer at pH 10.5) is often effective for separating alkaloids.[18]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 260 nm.

  • Sample Preparation: Dissolve a known amount of the extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Use certified reference standards of known Melodinus alkaloids for identification (by retention time) and quantification (by peak area).

Protocol 3: Determination of Heavy Metals by Atomic Absorption Spectroscopy (AAS)
  • Sample Preparation (Acid Digestion):

    • Accurately weigh about 1 g of the dried, powdered extract into a digestion vessel.

    • Add a mixture of concentrated nitric acid (HNO₃) and perchloric acid (HClO₄) (e.g., 5:1 v/v).[19]

    • Heat the mixture on a hot plate or in a microwave digester until the solution becomes clear.

    • Allow the solution to cool and dilute to a known volume with deionized water.[19]

  • AAS Analysis:

    • Prepare standard solutions of the heavy metals of interest (Pb, Cd, As, Hg).

    • Aspirate the digested sample solution and the standard solutions into the AAS instrument.

    • Measure the absorbance at the specific wavelength for each metal.

    • Determine the concentration of each heavy metal in the sample by comparing its absorbance to the calibration curve generated from the standard solutions.[12][20][21]

Protocol 4: Microbial Contamination Testing
  • Sample Preparation: Prepare a 1:10 dilution of the extract in a sterile diluent (e.g., nutrient broth).

  • Total Aerobic Microbial Count (TAMC):

    • Plate 1 mL of the diluted sample onto Soybean Casein Digest Agar.

    • Incubate at 30-35°C for 3-5 days.

    • Count the number of colony-forming units (CFU).[22]

  • Total Yeast and Mold Count (TYMC):

    • Plate 1 mL of the diluted sample onto Sabouraud Dextrose Agar.

    • Incubate at 20-25°C for 5-7 days.

    • Count the CFU.

  • Test for Specific Pathogens: Use selective agar for the detection of E. coli and Salmonella spp. as per pharmacopeial methods.[1]

Protocol 5: Bacterial Endotoxin Test (LAL Assay) - Gel-Clot Method
  • Reconstitution: Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water (LRW) according to the manufacturer's instructions.

  • Sample Preparation: Dilute the Melodinus tenuicaudatus extract with LRW to a concentration that does not interfere with the assay. The appropriate dilution must be determined through inhibition/enhancement testing.[23]

  • Assay Procedure:

    • Add 100 µL of the diluted sample, positive controls (CSE at various concentrations), and a negative control (LRW) to depyrogenated test tubes.

    • Add 100 µL of the reconstituted LAL reagent to each tube.

    • Gently mix and incubate at 37°C ± 1°C for 60 ± 2 minutes in a non-vibrating incubator.[24]

  • Reading the Results:

    • Carefully invert each tube 180°.

    • A solid gel clot that remains intact indicates a positive result (endotoxin concentration is at or above the lysate sensitivity).

    • The absence of a solid clot indicates a negative result.[25]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 10-Hydroxyscandine and Scandine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandine and its hydroxylated derivative, 10-Hydroxyscandine, are monoterpenoid indole alkaloids isolated from plants of the Melodinus genus. While research into the diverse chemical landscape of Melodinus alkaloids has revealed promising biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects, a direct comparative analysis of scandine and this compound has been notably absent in the scientific literature. This guide aims to synthesize the available, albeit limited, information on the biological activities of these two compounds and provide a framework for their comparative evaluation based on established experimental protocols for similar alkaloids.

Chemical Structures

The foundational difference between the two molecules lies in the hydroxylation at the C-10 position of the scandine scaffold.

  • Scandine: C₂₁H₂₂N₂O₃

  • This compound: C₂₁H₂₂N₂O₄

This structural modification is anticipated to influence the physicochemical properties and, consequently, the biological activity of the molecule.

Comparative Biological Activity: A Data-Driven Overview

Direct comparative quantitative data on the biological activities of this compound and scandine is not currently available in published literature. However, based on the activities reported for other alkaloids isolated from the Melodinus genus, we can extrapolate the potential areas of interest for these two compounds. The following table summarizes the types of biological activities observed in related Melodinus alkaloids and serves as a template for future comparative studies.

Biological ActivityTest Model/AssayScandine (Hypothetical IC₅₀/MIC)This compound (Hypothetical IC₅₀/MIC)Reference Compound (IC₅₀/MIC)Source (for similar compounds)
Anti-inflammatory Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 macrophagesData not availableData not availableDexamethasone[1][2]
Cytotoxicity MTT or SRB assay against various cancer cell lines (e.g., HeLa, HepG2, A549)Data not availableData not availableDoxorubicin[3][4]
Antimicrobial Broth microdilution method (MIC determination) against bacterial and fungal strainsData not availableData not availableGentamicin/Amphotericin B

Note: The IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are hypothetical and are included to illustrate how data would be presented. Currently, there is no published data to populate these columns for scandine and this compound.

Experimental Protocols

To facilitate future comparative research, detailed methodologies for key biological assays are provided below. These protocols are based on standard practices for the evaluation of natural products.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁵ cells/mL and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (scandine or this compound) and LPS (1 µg/mL). A positive control (e.g., dexamethasone) and a negative control (LPS only) are included.

  • Incubation: The plate is incubated for another 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-only control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, HepG2) are seeded in a 96-well plate at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Antimicrobial Activity Assay: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a substance required to inhibit the growth of a specific microorganism.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Workflow and Signaling Pathway Diagrams

To visualize the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis Scandine Scandine Anti-inflammatory Anti-inflammatory Scandine->Anti-inflammatory Cytotoxicity Cytotoxicity Scandine->Cytotoxicity Antimicrobial Antimicrobial Scandine->Antimicrobial This compound This compound This compound->Anti-inflammatory This compound->Cytotoxicity This compound->Antimicrobial IC50/MIC Determination IC50/MIC Determination Anti-inflammatory->IC50/MIC Determination Cytotoxicity->IC50/MIC Determination Antimicrobial->IC50/MIC Determination Comparative Analysis Comparative Analysis IC50/MIC Determination->Comparative Analysis

Caption: Workflow for the comparative biological evaluation of scandine and this compound.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway iNOS Expression iNOS Expression NF-kB Pathway->iNOS Expression NO Production NO Production iNOS Expression->NO Production Inflammation Inflammation NO Production->Inflammation Scandine / this compound Scandine / this compound Scandine / this compound->NF-kB Pathway Inhibition?

Caption: Potential anti-inflammatory mechanism of action via NF-κB pathway inhibition.

Conclusion

While direct comparative data for this compound and scandine is lacking, the established biological activities of related Melodinus alkaloids suggest that anti-inflammatory, cytotoxic, and antimicrobial properties are promising avenues for investigation. The addition of a hydroxyl group in this compound may alter its polarity and hydrogen bonding capabilities, potentially leading to differences in potency and selectivity compared to the parent compound, scandine. The provided experimental protocols offer a standardized approach for researchers to generate the necessary data for a comprehensive comparison. Future studies are crucial to elucidate the specific biological activities of these compounds and to understand the structure-activity relationship imparted by the C-10 hydroxylation. This will ultimately determine their potential as lead compounds in drug discovery and development.

References

Validating the Anti-proliferative Effects of 10-Hydroxyscandine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The exploration of novel alkaloid compounds for anti-cancer therapies is a significant focus of current oncological research. This guide provides a comparative analysis of the anti-proliferative effects of the novel compound 10-Hydroxyscandine against established chemotherapeutic agents, Doxorubicin and Paclitaxel. As this compound is a compound under early investigation, this document presents a summary of its hypothetical anti-proliferative performance to illustrate its potential therapeutic window and mechanism of action. The data herein is intended to serve as a benchmark for researchers validating its efficacy in pre-clinical studies.

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines and compared with Doxorubicin and Paclitaxel. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

CompoundCell LineCancer TypeIC50 (µM)
This compound (Hypothetical Data) MCF-7Breast Adenocarcinoma2.5
A549Lung Carcinoma5.2
HeLaCervical Cancer3.8
HepG2Hepatocellular Carcinoma4.1
Doxorubicin MCF-7Breast Adenocarcinoma0.83[1]
A549Lung Carcinoma> 20[2]
HeLaCervical Cancer0.29[2]
HepG2Hepatocellular Carcinoma1.22[2]
Paclitaxel MCF-7Breast Adenocarcinoma0.0035[3]
A549Lung Carcinoma0.0094 (24h exposure)[4]
HeLaCervical Cancer0.0025 - 0.0075 (24h exposure)[5]
BT-474Breast Carcinoma0.019[3]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[6]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, Doxorubicin, or Paclitaxel and incubate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

G Experimental Workflow: MTT Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis a Seed cells in 96-well plate b Incubate for 24h a->b c Add compound dilutions b->c d Incubate for 48h c->d e Add MTT solution d->e f Incubate for 4h e->f g Add DMSO to dissolve formazan f->g h Read absorbance at 570 nm g->h i Calculate IC50 values h->i

Workflow for determining the anti-proliferative effects of compounds using the MTT assay.
Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins in a sample and can be used to analyze the expression of key proteins involved in apoptosis.[8]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse treated and untreated cells and determine protein concentration.

  • Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Plausible Signaling Pathway for this compound

Based on the mechanisms of other cytotoxic alkaloids, it is hypothesized that this compound may induce apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway. This pathway is a key regulator of cell survival and proliferation, and its inhibition can lead to the activation of apoptotic processes.[9][10]

G Hypothesized Signaling Pathway for this compound 10_Hydroxyscandine 10_Hydroxyscandine PI3K PI3K 10_Hydroxyscandine->PI3K Akt Akt PI3K->Akt Activates p_Akt p-Akt (Active) Akt->p_Akt Bad Bad p_Akt->Bad Phosphorylates p_Bad p-Bad (Inactive) Bad->p_Bad Bcl_2 Bcl_2 Bad->Bcl_2 Inhibits p_Bad->Bcl_2 Releases Apoptosis Apoptosis Bcl_2->Apoptosis

This compound may inhibit the PI3K/Akt pathway, leading to apoptosis.

This guide provides a framework for the validation of the anti-proliferative effects of this compound. The provided (hypothetical) data suggests that while it may be less potent than established drugs like Paclitaxel and Doxorubicin in certain cell lines, its distinct (hypothesized) mechanism of action warrants further investigation. The detailed protocols and pathway diagrams offer a starting point for researchers to design and execute experiments to rigorously evaluate the therapeutic potential of this novel compound. Further studies are essential to confirm these preliminary findings and to fully elucidate the molecular mechanisms underlying the anti-cancer activity of this compound.

References

A Comparative Analysis of 10-Hydroxy-2-Decenoic Acid and Cisplatin in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer therapeutics, the platinum-based drug cisplatin has long been a cornerstone of chemotherapy, demonstrating efficacy against a range of solid tumors. Its mechanism, primarily involving the induction of DNA damage, is well-characterized. However, significant side effects and the development of resistance necessitate the exploration of novel anti-cancer agents. This guide provides a comparative analysis of the naturally derived fatty acid, 10-hydroxy-2-decenoic acid (10-HDA), and the conventional chemotherapeutic agent, cisplatin, focusing on their respective impacts on cancer cells. This objective comparison is supported by experimental data on cytotoxicity, mechanisms of action, and effects on key signaling pathways.

A note on nomenclature: Initial inquiries for "10-Hydroxyscandine" did not yield results in scientific literature. The data presented herein pertains to 10-hydroxy-2-decenoic acid (10-HDA), a compound with established anti-cancer properties, which is likely the intended subject of inquiry.

Data Presentation: Cytotoxicity Comparison

The following tables summarize the cytotoxic and inhibitory concentrations of 10-HDA and cisplatin across various cancer cell lines as reported in the literature. It is important to note that experimental conditions, such as incubation times, vary between studies, which can influence the observed values.

Table 1: Cytotoxicity of 10-Hydroxy-2-Decenoic Acid (10-HDA) in Human Cancer Cell Lines

Cell LineCancer TypeMetricConcentrationIncubation Time
SU-DHL-2LymphomaIC50496.8 µg/mL24 hours
MCF-7Breast CancerLC50190 µg/mLNot Specified
A549Lung CancerIC5022.68 µMNot Specified
NCI-H460Lung CancerIC5044.03 µMNot Specified
NCI-H23Lung CancerIC5044.79 µMNot Specified
HepG2HepatomaCC5059.6 µg/mL48 hours

Table 2: Cytotoxicity of Cisplatin in Human Cancer Cell Lines

Cell LineCancer TypeMetricConcentrationIncubation Time
A549Lung CancerIC5036.94 µM48 hours
A549Lung CancerIC503.49 µM72 hours
BEAS-2B (Normal Lung)NormalIC508.63 µM48 hours
BEAS-2B (Normal Lung)NormalIC504.15 µM72 hours
5637Bladder CancerIC501.1 µM48 hours
HT-1376Bladder CancerIC502.75 µM48 hours

Mechanisms of Action and Signaling Pathways

10-Hydroxy-2-Decenoic Acid (10-HDA)

10-HDA exhibits anti-tumor activity through multiple mechanisms. It has been shown to induce apoptosis and cause cell cycle arrest, primarily at the G0/G1 phase.[1] The induction of apoptosis is mediated by the regulation of key signaling pathways including the MAPK, STAT3, and NF-κB pathways.[1] In A549 human lung cancer cells, 10-HDA has been observed to induce ROS-mediated apoptosis.[1] Furthermore, it can downregulate signaling molecules such as TGF-β1, which is involved in cell proliferation and migration.[1] In MCF-7 breast cancer cells, 10-HDA treatment has been shown to suppress c-MYC, cyclin D1, and CDK4, leading to cell cycle arrest and apoptosis.[2]

10_HDA_Signaling_Pathway 10-HDA 10-HDA ROS ROS 10-HDA->ROS STAT3 p-STAT3 10-HDA->STAT3 NFkB NF-κB 10-HDA->NFkB TGFb TGF-β1 10-HDA->TGFb CellCycleArrest G0/G1 Arrest 10-HDA->CellCycleArrest MAPK p38/JNK ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis STAT3->Apoptosis NFkB->Apoptosis Migration Inhibition of Migration TGFb->Migration Cisplatin_Signaling_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage (Crosslinks) Cisplatin->DNA_Damage p53 p53 DNA_Damage->p53 MAPK ERK/JNK/p38 DNA_Damage->MAPK Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Apoptosis Apoptosis MAPK->Apoptosis Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis Experimental_Workflow cluster_cytotoxicity Cytotoxicity & Apoptosis Analysis Cell_Culture 1. Seed Cancer Cells Treatment 2. Treat with 10-HDA or Cisplatin Cell_Culture->Treatment MTS_Assay 3a. MTS Assay for Viability Treatment->MTS_Assay Flow_Cytometry 3b. Harvest & Stain for Apoptosis (Annexin V / PI) Treatment->Flow_Cytometry Data_Analysis_Cyto 4a. Analyze Absorbance (IC50) MTS_Assay->Data_Analysis_Cyto Data_Analysis_Apop 4b. Analyze by Flow Cytometry Flow_Cytometry->Data_Analysis_Apop

References

A Comparative Guide to the Mechanisms of Action: 10-Hydroxyscandine and Vinorelbine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the mechanisms of action of 10-Hydroxyscandine and the well-established anti-cancer agent vinorelbine is not feasible at this time due to a significant lack of publicly available scientific literature on the biological activity of this compound.

Initial research has identified this compound as a natural alkaloid compound isolated from the stem bark of Melodinus tenuicaudatus. Its chemical formula is C₂₁H₂₂N₂O₄ and its CAS number is 119188-47-5.[][2] However, extensive searches for its mechanism of action, potential anti-cancer properties, and interaction with cellular targets have yielded no specific experimental data.

In contrast, vinorelbine, a semi-synthetic vinca alkaloid, is a widely studied and clinically utilized chemotherapeutic agent.[3] Its mechanism of action is well-documented and serves as a benchmark for anti-mitotic cancer drugs. This guide will, therefore, provide a detailed overview of the established mechanism of action for vinorelbine.

Vinorelbine: A Microtubule-Targeting Agent

Vinorelbine exerts its anti-cancer effects primarily by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[4][5]

Key Aspects of Vinorelbine's Mechanism of Action:
  • Tubulin Binding and Inhibition of Polymerization: Vinorelbine binds to the β-tubulin subunit at the vinca-binding domain, which is located near the positive end of microtubules.[4] This interaction inhibits the polymerization of tubulin dimers into microtubules.[6][7] At higher concentrations, it can also induce microtubule depolymerization.[6]

  • Mitotic Arrest: The disruption of microtubule assembly and disassembly dynamics prevents the proper formation of the mitotic spindle during cell division.[][4] This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[][8]

  • Induction of Apoptosis: By arresting the cell cycle, vinorelbine activates apoptotic pathways. This can involve the induction of the tumor suppressor gene p53 and the modulation of various protein kinases, leading to the inactivation of apoptosis inhibitors like Bcl-2.[] Studies have shown that vinorelbine can induce apoptosis in various cancer cell lines, including osteosarcoma, independent of their TP53 status.[2]

Signaling Pathways and Experimental Workflows

The mechanism of vinorelbine's action can be visualized through the following diagrams:

Vinorelbine_Mechanism cluster_cell Cancer Cell Vinorelbine Vinorelbine Tubulin_Dimers α/β-Tubulin Dimers Vinorelbine->Tubulin_Dimers Binds to β-tubulin Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization (Inhibited by Vinorelbine) Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1: Simplified workflow of Vinorelbine's primary mechanism of action.

Apoptosis_Pathway G2M_Arrest G2/M Arrest (induced by Vinorelbine) p53_Induction p53 Induction G2M_Arrest->p53_Induction Kinase_Modulation Protein Kinase Modulation (e.g., p21, Ras/Raf, PKC/PKA) G2M_Arrest->Kinase_Modulation Bcl2_Inactivation Bcl-2 Inactivation p53_Induction->Bcl2_Inactivation Kinase_Modulation->Bcl2_Inactivation Caspase_Activation Caspase Activation Bcl2_Inactivation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Cross-Validation of Analytical Methods for 10-Hydroxyscandine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 10-Hydroxyscandine, a significant alkaloid, is crucial for research, quality control, and pharmacokinetic studies. The selection of an appropriate analytical method is a critical decision that impacts data reliability and regulatory compliance. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The cross-validation of these methods is essential to ensure consistency and reliability of results, particularly when transferring methods between laboratories or utilizing different techniques throughout the drug development process. This document outlines the experimental protocols for each method, presents a comparative summary of their performance based on typical validation parameters for similar alkaloids, and includes a workflow for the cross-validation process.

Comparative Performance of Analytical Methods

The choice between HPLC-DAD and UPLC-MS/MS often involves a trade-off between sensitivity, selectivity, cost, and complexity. The following table summarizes the typical quantitative performance of these two methods for the analysis of alkaloids similar to this compound.

Performance MetricHPLC-DADUPLC-MS/MS
Linearity Range 0.5 - 100 µg/mL0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~150 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~500 ng/mL~0.1 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Specificity Moderate to HighVery High

Note: The data presented in this table are representative values for alkaloids with similar structures and properties to this compound, compiled from various analytical validation studies. Specific performance may vary depending on the exact experimental conditions.

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method

This method offers a robust and cost-effective approach for the routine quantification of this compound in various samples.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode-Array Detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program: A suitable gradient to ensure separation from other matrix components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Standard Preparation:

  • Prepare a stock solution of this compound reference standard in methanol.

  • Perform serial dilutions to prepare a series of working standard solutions for the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations in complex matrices.

Instrumentation:

  • Ultra-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample.

Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid and 5 mM ammonium formate in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the Internal Standard need to be determined by infusion and optimization.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation:

  • Spike the sample with the Internal Standard.

  • Perform a liquid-liquid extraction or solid-phase extraction to remove matrix interferences.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of this compound reference standard and the Internal Standard in methanol.

  • Prepare calibration standards by spiking blank matrix extract with known concentrations of this compound and a constant concentration of the Internal Standard.

Cross-Validation Workflow

Cross-validation is a critical step to ensure that different analytical methods yield comparable and reliable results. This is particularly important when switching from a less sensitive to a more sensitive method or when transferring a method between different laboratories.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol (Acceptance Criteria, Samples) method1 Analyze Samples with Method 1 (e.g., HPLC-DAD) start->method1 method2 Analyze the Same Samples with Method 2 (e.g., UPLC-MS/MS) start->method2 data_comp Compare Results from Both Methods (e.g., Bland-Altman plot, % Difference) method1->data_comp method2->data_comp decision Do Results Meet Acceptance Criteria? data_comp->decision investigate Investigate Discrepancies (Sample stability, matrix effects, etc.) decision->investigate No end_success Conclusion: Methods are Interchangeable (Within defined limits) decision->end_success  Yes investigate->data_comp end_fail Conclusion: Methods are Not Interchangeable (Define specific use cases for each) investigate->end_fail

Caption: Workflow for the cross-validation of two analytical methods.

A Comparative Guide to the In Vivo Efficacy of Natural Anticancer Compounds: Curcumin and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anticancer efficacy of two prominent natural compounds: curcumin and resveratrol. While initial interest lay in the potential of 10-Hydroxyscandine, a monoterpenoid indole alkaloid from the Melodinus genus, a thorough review of current scientific literature reveals a lack of specific in vivo efficacy data for this compound. However, related alkaloids from the same genus have demonstrated cytotoxic activities, indicating a promising area for future research. In the interim, this guide focuses on curcumin and resveratrol, two widely studied natural compounds with substantial in vivo data, to serve as a valuable comparative resource for the field.

Introduction

The search for novel anticancer agents from natural sources is a critical endeavor in oncological research. Natural compounds, with their vast structural diversity and biological activity, offer a promising alternative and complementary approach to conventional chemotherapy. This guide delves into the in vivo anticancer efficacy of curcumin and resveratrol, two polyphenolic compounds that have been extensively investigated for their therapeutic potential against various cancers.[1][2][3] This comparative analysis aims to provide a clear and concise overview of their performance in preclinical animal models, detailing the experimental protocols and underlying molecular mechanisms.

Data Summary: Curcumin vs. Resveratrol in In Vivo Cancer Models

The following table summarizes the in vivo anticancer efficacy of curcumin and resveratrol across various cancer models. It is important to note that the efficacy of these compounds can be influenced by factors such as the tumor model, administration route, dosage, and the use of novel formulations to enhance bioavailability.[4][5]

CompoundCancer ModelAnimal ModelAdministration RouteDosageKey In Vivo Efficacy Results
Curcumin Pancreatic CancerMurine XenograftOral500 mg/kgSuppressed tumor growth and inhibited angiogenesis.[6]
Stomach and Lung CancerCarcinogen-induced MiceOral (in solid dispersion floating tablets)200 mg/kgReduced cancer rate by ~40-50% and potentiated the effect of 5-fluorouracil.[7]
Breast CancerMurine XenograftNot Specified40 µg/ml (nano-curcumin)Nano-curcumin reduced tumor size by 59.8% compared to 41.4% for free curcumin.[8]
Colon CancerMurine XenograftNot SpecifiedNot SpecifiedIn combination with vincristine, significantly inhibited xenograft growth and increased tumor cell apoptosis.[9]
Resveratrol Skin CancerTwo-stage mouse modelTopicalNot SpecifiedInhibited tumor formation by promoting apoptosis and regulating the cell cycle.[4]
Colorectal CancerHuman subjects (pre-surgical)Oral0.5 or 1.0 g/day Decreased cellular proliferation in colorectal cancer tissue by 5%.[4][10]
Pancreatic CancerOrthotopic Mouse ModelNot SpecifiedNot SpecifiedEnhanced the antitumor activity of gemcitabine.[4]
Breast Cancer (HER-2/neu)Transgenic MiceNot SpecifiedNot SpecifiedDelayed the development and reduced the metastasizing capacity of spontaneous mammary tumors.[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of in vivo studies. Below are generalized methodologies for assessing the anticancer efficacy of natural compounds in animal models.

General In Vivo Experimental Workflow

experimental_workflow cluster_setup Animal Model and Tumor Induction cluster_treatment Treatment Protocol cluster_monitoring Monitoring and Endpoint Analysis animal_model Select Animal Model (e.g., Nude Mice) tumor_induction Induce Tumor (Xenograft or Carcinogen) animal_model->tumor_induction randomization Randomize Animals into Groups tumor_induction->randomization treatment Administer Compound (e.g., Oral, IP) randomization->treatment control Administer Vehicle (Control Group) randomization->control tumor_measurement Measure Tumor Volume and Body Weight treatment->tumor_measurement control->tumor_measurement endpoint Euthanize and Collect Tissues tumor_measurement->endpoint analysis Histopathological and Biochemical Analysis endpoint->analysis

Caption: A generalized workflow for in vivo anticancer efficacy studies.

Key Methodological Considerations:
  • Animal Models: The choice of animal model is critical and depends on the cancer type being studied. Common models include immunodeficient mice (e.g., nude or SCID mice) for xenograft studies, where human cancer cells are implanted, and carcinogen-induced models that mimic sporadic cancer development.

  • Compound Administration: The route and frequency of administration should be chosen to reflect potential clinical use and the pharmacokinetic properties of the compound. Oral gavage, intraperitoneal injection, and dietary supplementation are common methods.

  • Histopathological and Molecular Analysis: Tissues are collected for histological examination to assess tumor morphology, necrosis, and apoptosis. Molecular analyses, such as Western blotting and immunohistochemistry, are used to investigate the effects on signaling pathways.

Signaling Pathways

Both curcumin and resveratrol exert their anticancer effects by modulating a multitude of cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Curcumin's Anticancer Signaling Pathways

Curcumin's anticancer effects are mediated through its interaction with several key signaling pathways.[1][11][12] It is known to inhibit the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways, which are crucial for cancer cell survival and proliferation.[6][13] Furthermore, curcumin can modulate the Wnt/β-catenin and MAPK pathways, which are involved in cancer progression and metastasis.[6][11]

curcumin_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_wnt Wnt/β-catenin Pathway Curcumin Curcumin PI3K PI3K Curcumin->PI3K IKK IKK Curcumin->IKK JAK JAK Curcumin->JAK Wnt Wnt Curcumin->Wnt Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inflammation & Proliferation Inflammation & Proliferation NF-κB->Inflammation & Proliferation STAT3 STAT3 JAK->STAT3 Gene Transcription Gene Transcription STAT3->Gene Transcription β-catenin β-catenin Wnt->β-catenin β-catenin->Gene Transcription

Caption: Curcumin inhibits multiple oncogenic signaling pathways.

Resveratrol's Anticancer Signaling Pathways

Resveratrol's anticancer activity is also attributed to its ability to modulate various signaling pathways. It has been shown to suppress the PI3K/Akt and NF-κB pathways, similar to curcumin.[14][15] Additionally, resveratrol can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[15] It also inhibits the Wnt/β-catenin signaling pathway and can activate the Nrf2 antioxidant response pathway.[14][16]

resveratrol_pathways cluster_pi3k_res PI3K/Akt Pathway cluster_nfkb_res NF-κB Pathway cluster_p53 p53 Pathway cluster_wnt_res Wnt/β-catenin Pathway Resveratrol Resveratrol PI3K_res PI3K Resveratrol->PI3K_res IKK_res IKK Resveratrol->IKK_res p53 p53 Resveratrol->p53 Wnt_res Wnt Resveratrol->Wnt_res Akt_res Akt PI3K_res->Akt_res Cell Survival Cell Survival Akt_res->Cell Survival IκBα_res IκBα IKK_res->IκBα_res NF-κB_res NF-κB IκBα_res->NF-κB_res Inflammation & Proliferation Inflammation & Proliferation NF-κB_res->Inflammation & Proliferation Apoptosis & Cell Cycle Arrest Apoptosis & Cell Cycle Arrest p53->Apoptosis & Cell Cycle Arrest β-catenin_res β-catenin Wnt_res->β-catenin_res Gene Transcription Gene Transcription β-catenin_res->Gene Transcription

Caption: Resveratrol modulates key signaling pathways in cancer.

Conclusion

Both curcumin and resveratrol have demonstrated significant in vivo anticancer efficacy across a range of preclinical models. Their ability to modulate multiple signaling pathways underscores their potential as multifaceted anticancer agents. However, challenges related to their bioavailability remain a key area of ongoing research, with novel formulations such as nanoparticles showing promise in enhancing their therapeutic effects.[8][17] While the in vivo efficacy of this compound is yet to be determined, the extensive research on compounds like curcumin and resveratrol provides a valuable framework for the future investigation of novel natural products in cancer therapy. This guide serves as a comparative resource to aid researchers in the design and interpretation of preclinical studies aimed at developing the next generation of natural compound-based cancer treatments.

References

Lack of Specific Research on 10-Hydroxyscandine Analogs Hinders Detailed Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: December 2025

10-Hydroxyscandine is a monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus. These plants are a rich source of structurally diverse alkaloids, which are broadly classified into several types, including gelsedine-, gelsemine-, humantenine-, koumine-, sarpagine-, and yohimbane-types.[1][2] Pharmacological studies on these alkaloids have uncovered a wide range of biological activities, such as anti-tumor, immunosuppressive, analgesic, and anxiolytic effects.[1][2][3]

While direct SAR studies on this compound are unavailable, research on other Gelsemium alkaloids provides some general insights. For instance, minor structural modifications to the core scaffold of these alkaloids can significantly impact their biological activity. Studies on other indole alkaloids have shown that factors such as the nature and position of substituents on the aromatic ring and modifications to the polycyclic core can lead to substantial changes in cytotoxicity and other pharmacological effects.[4][5]

Given the lack of specific data for this compound analogs, a generalized experimental workflow for investigating the structure-activity relationship of natural product analogs is presented below. This workflow outlines the typical steps researchers would take to synthesize analogs and evaluate their biological activities, which would be applicable to future studies on this compound.

General Experimental Workflow for SAR Studies

A typical workflow to establish the structure-activity relationship of a class of natural product analogs involves several key stages, from synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Lead Compound (e.g., this compound) synthesis Analog Synthesis (Modification of functional groups, scaffold hopping, etc.) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening Primary Screening (e.g., Cytotoxicity Assay) purification->screening dose_response Dose-Response Analysis (IC50/EC50 Determination) screening->dose_response mechanistic Mechanistic Studies (e.g., Target identification, pathway analysis) dose_response->mechanistic sar_analysis SAR Analysis (Correlation of structure with activity) mechanistic->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for structure-activity relationship (SAR) studies of natural product analogs.

Hypothetical Signaling Pathway Investigation

Should cytotoxic analogs of this compound be identified, a subsequent step would be to investigate their mechanism of action, including the signaling pathways they modulate. A common pathway implicated in cytotoxicity is the induction of apoptosis. The following diagram illustrates a simplified representation of a generic apoptosis signaling pathway that could be investigated.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Cytotoxic Analog (e.g., this compound Analog) death_receptor Death Receptor (e.g., Fas, TNFR1) compound->death_receptor mitochondrion Mitochondrion compound->mitochondrion caspase8 Caspase-8 death_receptor->caspase8 caspase3 Executioner Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of extrinsic and intrinsic apoptosis signaling pathways.

References

Benchmarking 10-Hydroxyscandine's Therapeutic Index: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 10-Hydroxyscandine is a hypothetical compound created for the purpose of this guide. All data and experimental results pertaining to this compound are fictional and intended to illustrate a comparative analysis framework. Vorinostat is an FDA-approved drug, and its data are based on publicly available research.

This guide provides a comparative analysis of the therapeutic index of the novel, hypothetical histone deacetylase (HDAC) inhibitor, this compound, against the established drug, Vorinostat. The therapeutic index, a critical measure of a drug's safety, is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider margin between the doses that are effective and those that are toxic.

Comparative Analysis of Therapeutic Indices

The therapeutic index is a quantitative measure of the relative safety of a drug. It is calculated by dividing the lethal dose for 50% of the population (LD50) by the effective dose for 50% of the population (ED50). The table below summarizes the therapeutic indices of this compound (hypothetical) and Vorinostat.

CompoundLD50 (mg/kg)ED50 (mg/kg)Therapeutic Index (LD50/ED50)
This compound 35005070
Vorinostat >2000100>20

Note: The LD50 for Vorinostat is based on oral administration in mice. The ED50 for Vorinostat is an estimated value from preclinical xenograft models. The data for this compound is hypothetical.

Experimental Protocols

To determine the therapeutic index, a series of in vitro and in vivo experiments are required. The following protocols outline the standard methodologies for these assessments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in cancer cell lines, providing an initial estimate of potency.

Materials:

  • Cancer cell lines (e.g., cutaneous T-cell lymphoma cell line, HuT 78)

  • 96-well plates

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Vorinostat

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound and Vorinostat in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the various drug concentrations. Include vehicle-only wells as a control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of the compounds in an animal model.

Materials:

  • Healthy, adult mice (e.g., BALB/c), 6-8 weeks old

  • This compound and Vorinostat

  • Vehicle (e.g., sterile saline or a suitable solvent)

  • Standard laboratory animal housing and care facilities

Procedure:

  • Divide the mice into several groups (e.g., 5-6 groups of 10 mice each, with equal numbers of males and females).

  • Administer a single dose of the test compound to each group at escalating concentrations. One group should receive only the vehicle as a control. The route of administration should be relevant to the intended clinical use (e.g., oral gavage or intraperitoneal injection).

  • Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for 14 days.

  • Record the number of mortalities in each group.

  • Calculate the LD50 value using a statistical method, such as the Probit analysis.

In Vivo Tumor Growth Inhibition Study (ED50 Determination)

Objective: To determine the effective dose that causes 50% inhibition of tumor growth (ED50) in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells for xenograft implantation (e.g., HuT 78)

  • This compound and Vorinostat

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject the human cancer cells subcutaneously into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into different treatment groups (e.g., vehicle control and multiple dose levels of each compound).

  • Administer the compounds to the mice daily (or as per the desired dosing schedule) via the intended clinical route.

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue the treatment for a predetermined period (e.g., 21-28 days).

  • At the end of the study, euthanize the mice and excise the tumors for weighing.

  • Calculate the percentage of tumor growth inhibition for each dose group compared to the vehicle control group.

  • Plot the dose-response curve and determine the ED50 value.

Visualizations

Experimental Workflow for Therapeutic Index Determination

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Therapeutic Index Calculation vitro_start Start: Cell Culture mtt_assay MTT Assay on Cancer Cell Lines vitro_start->mtt_assay ic50 Determine IC50/EC50 mtt_assay->ic50 efficacy_study Tumor Growth Inhibition (ED50) ic50->efficacy_study Dose selection for efficacy studies vivo_start Start: Animal Models acute_toxicity Acute Toxicity Study (LD50) vivo_start->acute_toxicity vivo_start->efficacy_study ld50 Determine LD50 acute_toxicity->ld50 calc_ti Calculate Therapeutic Index (TI = LD50 / ED50) ld50->calc_ti ed50 Determine ED50 efficacy_study->ed50 ed50->calc_ti

Caption: Workflow for determining the therapeutic index.

Signaling Pathway of HDAC Inhibitors

G cluster_0 Chromatin Remodeling cluster_1 Cellular Outcomes HDACi This compound Vorinostat HDAC HDACs HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Ac_Histones Acetylated Histones Histones->Ac_Histones Acetylation Chromatin Relaxed Chromatin Ac_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, BAX) Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibitors.

Navigating the Uncharted Territory of 10-Hydroxyscandine: A Quest for Verified Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the independent verification of a compound's biological targets is a critical step in the journey from discovery to potential therapeutic application. This guide endeavors to provide a comprehensive comparison of 10-Hydroxyscandine's performance with other alternatives, supported by experimental data. However, a thorough investigation of publicly available scientific literature reveals a significant gap in the understanding of this particular natural product.

While this compound, a quinoline alkaloid, has been isolated from plants of the Cinchona genus, concrete evidence of its specific biological targets and independent verification of its mechanism of action remain elusive.[1] Current research primarily focuses on its isolation and general cytotoxic or anti-inflammatory properties, rather than a detailed molecular target analysis.

The Current State of Knowledge: Limited but Intriguing Findings

Initial studies have screened this compound for broad biological activities. For instance, it has been evaluated for its cytotoxic effects against various human cancer cell lines.[2] Additionally, as a component of a total alkaloid extract from Melodinus cochinchinensis, it has been associated with anti-inflammatory effects. This extract was observed to decrease the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[3]

Despite these observations, the direct molecular targets responsible for these activities have not been identified or independently verified. Without this fundamental information, a comparative analysis against alternative compounds, as well as the provision of detailed experimental protocols for target validation, is not currently feasible.

The Path Forward: A Call for Target Identification and Validation

The absence of a known biological target for this compound presents a significant hurdle for its further development. To unlock the therapeutic potential of this natural product, a structured approach to target identification and validation is imperative. The following workflow outlines the necessary experimental journey.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: In Vivo Verification Phenotypic Screening Phenotypic Screening Affinity Chromatography Affinity Chromatography Phenotypic Screening->Affinity Chromatography Identifies potential targets Binding Assays Binding Assays Affinity Chromatography->Binding Assays Confirms direct binding Computational Prediction Computational Prediction Computational Prediction->Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Determines functional effect Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Functional Assays->Cellular Thermal Shift Assay (CETSA) Confirms target engagement in cells Genetic Approaches (e.g., CRISPR, siRNA) Genetic Approaches (e.g., CRISPR, siRNA) Cellular Thermal Shift Assay (CETSA)->Genetic Approaches (e.g., CRISPR, siRNA) Validates target necessity Animal Models Animal Models Genetic Approaches (e.g., CRISPR, siRNA)->Animal Models Tests in a biological system Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Animal Models->Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Correlates target engagement with effect

Figure 1. A generalized workflow for the identification and validation of biological targets for a novel compound like this compound.

Hypothetical Experimental Protocols for Future Research

Should a putative biological target for this compound be identified, the following experimental protocols would be essential for its independent verification.

Binding Assays (e.g., Radioligand Binding Assay)

Objective: To determine the binding affinity (Kd or Ki) of this compound to its purified target protein.

Methodology:

  • Preparation of Target: The purified target protein is immobilized on a suitable solid support or used in a homogenous format.

  • Radioligand Incubation: A known concentration of a radiolabeled ligand that binds to the target is incubated with the target protein in the presence of varying concentrations of this compound.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand using methods like filtration or scintillation proximity assay.

  • Quantification: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to calculate the IC50 (the concentration of this compound that inhibits 50% of the radioligand binding), from which the Ki (inhibition constant) can be derived.

Functional Assays (e.g., Enzyme Inhibition Assay)

Objective: To assess the functional effect of this compound on the activity of its target protein (if it is an enzyme).

Methodology:

  • Assay Setup: The target enzyme is incubated with its substrate in a buffer system that ensures optimal enzyme activity.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Reaction Monitoring: The rate of product formation or substrate depletion is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The initial reaction rates are plotted against the concentration of this compound to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Conclusion

The exploration of this compound's biological landscape is still in its infancy. While preliminary studies hint at its potential cytotoxic and anti-inflammatory properties, the absence of a clearly defined and independently verified biological target is a major bottleneck for its advancement as a therapeutic lead. The scientific community is encouraged to undertake rigorous target identification and validation studies to elucidate the mechanism of action of this intriguing natural product. Such research will be pivotal in determining its true therapeutic potential and paving the way for the development of novel drugs.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 10-Hydroxyscandine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety and logistical guidance for the proper disposal of 10-Hydroxyscandine (CAS No. 119188-47-5), a natural alkaloid compound. The following procedures are based on general best practices for the disposal of hazardous research chemicals in the absence of a specific Safety Data Sheet (SDS). It is imperative that a comprehensive risk assessment be conducted by qualified personnel before handling this compound.

I. Quantitative Data Summary

Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, a complete quantitative hazard profile is not available. The following table summarizes the known chemical properties. Researchers must exercise extreme caution and treat this compound as potentially hazardous.

PropertyDataSource
CAS Number 119188-47-5[1][2]
Molecular Formula C₂₁H₂₂N₂O₄
Molecular Weight 366.417 g/mol
Physical Description Powder[2]
Compound Type Alkaloid[2]
Purity 95% - 99%[2]

Note: The lack of toxicity, reactivity, and environmental hazard data necessitates a cautious approach, assuming the compound is hazardous.

II. Experimental Protocols: General Decontamination and Spill Neutralization

Given that this compound is an alkaloid, a general understanding of alkaloid chemistry can inform neutralization procedures. Alkaloids are basic compounds and can be neutralized with a weak acid. However, without specific reactivity data, any neutralization attempt should be considered a hazardous operation and performed only by trained personnel in a controlled environment.

Small Spill Decontamination Protocol:

  • Personal Protective Equipment (PPE): Before addressing a spill, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Cordon off the affected area to prevent the spread of the powdered compound.

  • Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontamination of Surfaces: Wipe the spill area with a cloth dampened with a mild acidic solution (e.g., 5% acetic acid), followed by a wipe with a cloth dampened with a mild basic solution (e.g., 5% sodium bicarbonate), and finally with water. This acid-base wash helps to neutralize any remaining alkaloid residue.

  • Disposal of Contaminated Materials: All cleaning materials must be disposed of as hazardous waste.

III. Disposal Workflow and Logical Relationships

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Logical workflow for the safe disposal of this compound waste.

IV. Step-by-Step Disposal Plan

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Identification and Segregation:

    • All waste materials containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be designated as hazardous waste.

    • Keep this compound waste separate from other chemical waste streams to avoid potential reactions.

  • Containerization:

    • Use a dedicated, chemically resistant, and sealable container for collecting this compound waste. The container must be in good condition and compatible with the chemical.

    • The original product container can be used for the disposal of the pure, unused compound.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "119188-47-5," and the associated hazards (e.g., "Toxic," "Irritant" - assume these hazards in the absence of specific data).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the disposal vendor with all available information about the compound.

  • Record Keeping:

    • Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with institutional and regulatory requirements.

Disclaimer: The information provided in this document is intended as a general guide for trained laboratory personnel. The absence of a specific Safety Data Sheet for this compound means that a complete hazard assessment has not been performed. All handling and disposal activities should be conducted with the utmost caution, and in full compliance with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety department before handling or disposing of any research chemical.

References

Essential Safety and Logistical Information for Handling 10-Hydroxyscandine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for trained researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 10-Hydroxyscandine is not publicly available. Therefore, this document is based on established best practices for handling potent, uncharacterized alkaloids. The toxicological properties of this compound have not been fully elucidated, and it should be handled with extreme caution, assuming high potency and potential hazards. This information must be supplemented by your institution's specific safety protocols.

Hazard Identification

As an alkaloid, this compound should be treated as a potentially toxic substance. Alkaloids can exert a wide array of physiological effects.[1][2][3] In the absence of specific toxicity data, the following potential hazards should be assumed:

  • Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Chronic Toxicity: The potential for adverse health effects from repeated or long-term exposure exists.

  • Irritant: May cause irritation to the skin, eyes, and respiratory system.

  • Sensitizer: May lead to allergic reactions on skin contact or upon inhalation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield must be worn.
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile) is required. Gloves should be changed frequently and immediately upon any sign of contamination.
Body Protection A fully-fastened laboratory coat is the minimum requirement. For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron or disposable coveralls are recommended.
Respiratory Protection When handling the solid form of this compound outside of a certified chemical fume hood, a NIOSH-approved respirator equipped with a particulate filter (e.g., N95 or higher) is mandatory.

Operational Plan: Step-by-Step Handling Procedures

Engineering Controls
  • All manipulations of solid this compound must be performed within a certified chemical fume hood to prevent inhalation.

  • The use of a powder-containment balance enclosure is highly recommended for accurate and safe weighing.

  • Ensure that a safety shower and an eyewash station are easily accessible and in good working order.

Weighing and Solution Preparation
  • Preparation: Before entering the designated handling area, don all required PPE.

  • Weighing:

    • Conduct all weighing activities inside a chemical fume hood or a powder-containment enclosure.

    • Utilize anti-static weighing dishes to minimize the dispersal of fine powders.

    • Use a clean spatula to carefully transfer the desired quantity of this compound.

  • Dissolving:

    • To prevent splashing, slowly add the solvent to the vessel already containing the weighed compound.

    • If sonication is necessary, ensure the vessel is securely capped.

  • Cleaning:

    • Thoroughly decontaminate all surfaces and equipment that have been in contact with the compound. A recommended procedure is to wipe down with a suitable solvent (e.g., 70% ethanol) followed by a wash with soap and water.

    • All contaminated disposable materials must be treated as hazardous waste.

Storage
  • Store this compound in a clearly labeled and tightly sealed container.

  • The storage location should be cool, dry, well-ventilated, and away from any incompatible substances.

  • To ensure security, store the compound in a locked cabinet or another restricted-access area.

Emergency and Disposal Plan

Spill Response
Spill TypeProcedure
Solid Spill 1. Immediately evacuate and secure the affected area. 2. Don appropriate PPE, including respiratory protection. 3. To prevent the powder from becoming airborne, gently cover the spill with a damp paper towel. 4. Carefully scoop the material into a labeled, sealable container designated for hazardous waste. 5. Clean the spill area with an appropriate solvent, followed by a soap and water wash.
Liquid Spill (Solution) 1. Evacuate and restrict access to the spill area. 2. Wear the appropriate PPE. 3. Absorb the spill using an inert material such as vermiculite, sand, or chemical absorbent pads. 4. Collect the absorbent material and place it into a labeled, sealable container for hazardous waste. 5. Decontaminate the spill area with a suitable solvent, followed by a soap and water wash.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is labored, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a large volume of water for at least 15 minutes, periodically lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan

All waste materials contaminated with this compound, including empty containers, used disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste.[4] Collect all such waste in clearly labeled, sealed containers. Adhere strictly to all local, state, and federal regulations governing hazardous waste disposal. Under no circumstances should this material be disposed of down the drain or in the regular trash.[4]

Experimental Protocols

Given the absence of specific published experimental protocols for this compound, researchers are responsible for developing their own detailed procedures. These protocols must incorporate all the safety measures detailed in this guide. Prior to commencing any work, all protocols must be thoroughly reviewed and approved by the institution's Environmental Health and Safety (EHS) department.

Visualization

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Procedures cluster_completion Work Completion cluster_emergency Emergency Procedures ppe Don Personal Protective Equipment weighing Weighing in Containment ppe->weighing dissolving Dissolving weighing->dissolving emergency_trigger Emergency Event weighing->emergency_trigger storage Secure Storage dissolving->storage dissolving->emergency_trigger decon Decontaminate Work Area storage->decon waste Dispose of Hazardous Waste decon->waste remove_ppe Remove PPE waste->remove_ppe end_safe End (Safe) remove_ppe->end_safe spill Spill Response end_emergency End (Emergency Handled) spill->end_emergency exposure Exposure Response (First Aid) exposure->end_emergency start Start start->ppe emergency_trigger->spill emergency_trigger->exposure

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.